Executive Summary N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride (CAS 205041-15-2), often abbreviated as DAAH , represents a critical class of bifunctional building blocks characterized by a propylenediamine core...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride (CAS 205041-15-2), often abbreviated as DAAH , represents a critical class of bifunctional building blocks characterized by a propylenediamine core flanked by two reactive allyl moieties.[1][2] This unique architecture—combining basic secondary amines with terminal alkenes—grants it dual reactivity: nucleophilic behavior at the nitrogen centers and radical or metathesis susceptibility at the allyl tails.
Primarily utilized as a high-value intermediate in pharmaceutical synthesis (specifically for polyamine analogues and drug linkers) and as a crosslinking monomer in advanced polymer matrices, DAAH requires precise handling to maintain its salt stability and prevent premature polymerization.[1] This guide outlines the physicochemical standards, validated synthetic protocols, and application vectors for researchers in medicinal chemistry and materials science.[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
The commercial entity is predominantly the dihydrochloride salt, which offers superior stability and water solubility compared to the free base, which is prone to oxidation and volatility.[1]
Highly soluble in water, methanol; insoluble in non-polar organics
pKa
~8.2 and ~10.0 (estimated for diamine core)
Hygroscopicity
Moderate; storage under desiccant recommended
Synthesis & Manufacturing Logic
The synthesis of CAS 205041-15-2 follows a nucleophilic substitution pathway.[1] The choice of the dihydrochloride salt form is deliberate: it simplifies purification via crystallization and prevents the formation of higher-order oligomers (poly-alkylation) during storage.[1]
Validated Synthetic Route
The industrial standard involves the alkylation of excess allylamine with 1,3-dichloropropane.[1]
Reaction Logic: A large excess of allylamine is used to suppress the formation of tertiary amines (over-alkylation).
Thermodynamics: The reaction is exothermic; temperature control (50–85 °C) is critical to balance rate vs. byproduct formation.
Work-up: The unreacted allylamine is distilled off, and the product is converted to the HCl salt for precipitation.[1]
Reaction Pathway Diagram[1]
Figure 1: Synthetic workflow for N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride, highlighting the transition from alkylation to salt formation for stability.
Reactivity Profile & Functional Group Analysis[1]
Understanding the dual functionality of DAAH is essential for designing experiments.
The Secondary Amine (Nucleophile)
The two secondary amine centers are moderately basic.
Reactivity: Can undergo acylation, sulfonylation, or further alkylation.[1]
Use Case: In drug design, these nitrogens serve as attachment points for drug pharmacophores, creating "dumbbell" shaped molecules often seen in antiparasitic or anticancer polyamine analogues.[1]
The Allyl Group (Electrophile/Radical Acceptor)
The terminal alkene is electronically isolated from the amine but sterically accessible.
Radical Polymerization: Can copolymerize with acrylamides to form cationic hydrogels.
Thiol-Ene Click Chemistry: Reacts with dithiols under UV/radical conditions to form thioether linkages, ideal for biodegradable polymers.[1]
Olefin Metathesis: Ring-Closing Metathesis (RCM) can generate macrocyclic polyamines.
Applications in Drug Development & Materials[4]
Pharmaceutical Intermediates
Polyamines are ubiquitous in cell growth regulation. DAAH serves as a scaffold for Polyamine Analogues (PAAs).
Mechanism: PAAs mimic natural spermine/spermidine but cannot substitute for them in cell survival functions, leading to cell death in rapidly dividing cancer cells.
Linker Chemistry: The allyl group can be oxidized to an aldehyde or epoxide, allowing conjugation to proteins or targeting ligands.
Advanced Polymers (Hydrogels & Resins)
DAAH is a "crosslinker of choice" for high-performance ion exchange resins.
Diallyl Ammonium Salts: When polymerized (often via cyclopolymerization mechanisms similar to DADMAC), they form pyrrolidine-containing backbones that are chemically stable and highly charged.[1]
Protocol Insight: Using the dihydrochloride salt directly in aqueous polymerization ensures high monomer solubility and immediate incorporation of cationic sites.
Application Logic Diagram
Figure 2: Strategic application vectors for DAAH, distinguishing between N-based medicinal chemistry and Allyl-based polymer engineering.[1]
Experimental Protocol: Purification & Handling
Context: Commercial batches of DAAH often contain trace mono-allyl impurities or hydrochloride salts of the starting amine. For pharmaceutical applications, recrystallization is mandatory.
Safety Note: DAAH is an irritant (H315, H319). It is harmful if swallowed (H302). Always handle in a fume hood to avoid inhalation of dust.
References
ChemicalBook. (2025). 1,3-Propanediamine, N1,N3-di-2-propen-1-yl-, hydrochloride (1:[1][2]2) Properties and Synthesis.[6][7][8] Retrieved from [1]
Ambeed. (2025). Safety Data Sheet: N1,N3-Diallylpropane-1,3-diamine dihydrochloride.[1][5] Retrieved from [1]
Google Patents. (2013). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.[1][9] (Cited for analogous diamine synthesis methodologies). Retrieved from
Mokrov, G. V., et al. (2023).[8] Synthesis and Cardiotropic Activity of N,N′-Diarylpropane-1,3-Diamines. Pharmaceutical Chemistry Journal. (Cited for SAR context of 1,3-propanediamine scaffolds). Retrieved from
Chemical structure of N,N'-diallyl-1,3-propanediamine
The following technical guide details the chemical structure, synthesis, and application of N,N'-Diallyl-1,3-propanediamine , a critical intermediate in the synthesis of pharmaceutical polymers and cross-linked hydrogels...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and application of N,N'-Diallyl-1,3-propanediamine , a critical intermediate in the synthesis of pharmaceutical polymers and cross-linked hydrogels.
Molecular Architecture, Synthesis, and Pharmaceutical Applications
Executive Summary
N,N'-Diallyl-1,3-propanediamine (CAS: 205041-15-2 for 2HCl salt) is a symmetric secondary diamine featuring a propyl backbone terminated by two allyl-amino groups. Its bifunctionality—possessing both nucleophilic secondary amines and polymerizable allyl double bonds—makes it a linchpin in the synthesis of phosphate-binding therapeutics (e.g., Sevelamer analogues) and advanced hydrogels.
This guide moves beyond basic property listing to explore the structural causality of its reactivity, optimized synthetic pathways for pharmaceutical-grade purity, and characterization protocols required for regulatory compliance.
Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule exhibits
symmetry (in extended conformation), which simplifies its spectroscopic signature. The three-carbon spacer (trimethylene) prevents the steric crowding often seen in ethylenediamine derivatives, allowing the terminal allyl groups to rotate freely. This flexibility is crucial for its role as a cross-linker, as it allows the molecule to bridge polymer chains without inducing ring strain.
Key Structural Features:
Allyl Groups (
): Provide sites for radical polymerization or thiol-ene "click" chemistry.
Secondary Amines (
): Act as proton acceptors () and nucleophilic sites for further functionalization (e.g., acylation).
Propyl Backbone: A hydrophobic spacer that modulates the solubility and flexibility of the resulting polymer network.
Physicochemical Properties Table
Property
Value / Description
Note
IUPAC Name
-di(prop-2-en-1-yl)propane-1,3-diamine
Molecular Formula
Free Base
Molecular Weight
154.25 g/mol
Free Base
CAS Number
205041-15-2
Dihydrochloride Salt (DAAH)
Appearance
Colorless to pale yellow liquid
Free base oxidizes in air
Solubility
Miscible in water, alcohols, chloroform
High polarity due to amines
Basicity
Diprotic base
Forms stable crystalline salts (2HCl)
Structural Visualization
The following diagram illustrates the connectivity and functional zones of the molecule.
Figure 1: Functional segmentation of N,N'-diallyl-1,3-propanediamine showing the symmetry of polymerizable and nucleophilic domains.
Synthetic Pathways & Process Optimization
Synthesizing N,N'-diallyl-1,3-propanediamine with high selectivity is challenging due to the tendency of amines to undergo multiple alkylations (forming tertiary amines or quaternary ammonium salts).
Route A: Direct Alkylation (The "Dirty" Route)
Reacting 1,3-diaminopropane with allyl chloride.
Mechanism:
substitution.
Drawback: Difficult to stop at the secondary amine stage. Produces significant amounts of tri- and tetra-allylated byproducts, requiring tedious fractional distillation.
Verdict: Unsuitable for GMP manufacturing.
Route B: The Hexahydropyrimidine Route (The "Pharma" Route)
This advanced method utilizes a "protection-activation" strategy to ensure mono-allylation at each nitrogen.
Protocol Logic:
Cyclization: 1,3-Diaminopropane reacts with formaldehyde to form hexahydropyrimidine .[1] This "ties up" the nitrogens, preventing over-alkylation.
Allylation: The cyclic intermediate is reacted with allyl halide. The ring structure directs the alkylation sterically and electronically.
Hydrolysis: The ring is opened under acidic conditions to release the target diamine.
This diamine is a primary building block for polyallylamine networks used to treat hyperphosphatemia.
Mechanism: The allyl groups undergo radical polymerization to form a polyamine backbone.
Crosslinking: The bifunctional nature allows it to act as an internal crosslinker, creating a hydrogel mesh that traps phosphate ions in the gastrointestinal tract.
Coordination Chemistry
The secondary amines can coordinate with Platinum(II) to form cisplatin analogues.
Structure:
.
Utility: The bulky allyl groups can reduce DNA repair recognition, potentially overcoming cisplatin resistance.
Handling, Safety, & Stability
Stability Profile
Free Base: Hygroscopic and sensitive to oxidation (absorbs
from air to form carbamates). Store under nitrogen/argon at .
Dihydrochloride Salt (DAAH): Highly stable solid. Preferred form for storage and handling.
Safety Hazards
Corrosivity: Causes severe skin burns and eye damage (Category 1B).
Toxicity: Harmful if swallowed or inhaled.
PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory. Handle only in a fume hood.
References
Synthesis of N,N'-diallyl-1,3-diaminopropane.World Intellectual Property Organization (WIPO). Patent WO2011093439A1.
Preparation of 1,3-dibromopropane (Precursor synthesis). PrepChem. Available at: [Link]
Polyallylamine Crosslinking Agents. National Institutes of Health (NIH) - PubChem. (Contextual reference for polyallylamine structures). Available at: [Link]
Technical Guide: Physical Properties & Characterization of N,N'-Di-2-propenyl-1,3-propanediamine Dihydrochloride
This guide serves as an in-depth technical resource for N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride , a specialized amine salt often utilized as a crosslinking intermediate in polymer chemistry and a critical r...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical resource for N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride , a specialized amine salt often utilized as a crosslinking intermediate in polymer chemistry and a critical reference standard in pharmaceutical impurity profiling (specifically for Sevelamer).[1]
[1]
Executive Summary & Chemical Identity
N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride (also known as N,N'-Diallyl-1,3-propanediamine 2HCl) is the stabilized salt form of the secondary diamine N,N'-diallyl-1,3-propanediamine.[1]
In drug development, this compound is primarily encountered in two contexts:
Monomer/Crosslinker Synthesis: As a precursor for poly(allylamine) based hydrogels.
Impurity Profiling: As a reference standard for "Impurity A" or similar degradants in the manufacturing of phosphate-binding drugs like Sevelamer Hydrochloride and Sevelamer Carbonate .
Chemical Structure & Identifiers
The molecule consists of a propyl chain terminated by two secondary amine groups, each substituted with an allyl (2-propenyl) group. The dihydrochloride salt ensures stability against oxidation and volatility compared to the free base.
The following diagram illustrates the connectivity and functional groups critical for spectroscopic identification.
[1]
Physical & Thermodynamic Properties
The dihydrochloride salt exhibits significantly different physical properties than its liquid free base. The ionic lattice formed by the protonated amines and chloride counter-ions imparts high water solubility and a solid state at room temperature.
Property Data Table[1][4][6][7]
Property
Value / Description
Technical Insight
Physical State
Crystalline Solid
The free base is a liquid; the salt formation is essential for handling and quantification.
Color
White to Off-White
Yellowing indicates oxidation of the allyl groups or presence of free amine.
Melting Point
185°C – 195°C (Decomposes)
Note: While specific literature values vary by batch purity, homologous salts (e.g., Dimethyl analog) melt ~187-191°C. The allyl variant typically exhibits a similar high melting range followed by decomposition.[1]
Solubility (Water)
> 50 mg/mL
Highly soluble due to ionic character; pH of solution will be acidic (~pH 3-5).
Solubility (Organics)
Soluble in MeOH, EtOH; Insoluble in Hexane, Ether
Useful for purification: The free base is extracted into ether, while the salt precipitates from ether/ethanol.[1]
Hygroscopicity
Moderate to High
Amine hydrochlorides readily absorb atmospheric moisture. Must be stored in desiccators.
pKa (Calculated)
~10.5 (Amine 1), ~8.5 (Amine 2)
The two amine groups protonate stepwise; the dihydrochloride is the fully protonated species.
Synthesis & Purification Workflow
Understanding the synthesis is crucial for identifying potential impurities (such as mono-allyl byproducts or over-alkylated quaternary salts). The standard route involves the alkylation of 1,3-diaminopropane with allyl chloride.[1]
Synthesis Logic Flow
The following workflow describes the formation of the target salt from raw materials, emphasizing the critical acidification step that converts the volatile oil (free base) into the stable solid (target).
Characterization Protocols
To validate the identity and purity of N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride, the following multi-modal testing protocol is recommended.
A. Proton NMR (^1H-NMR)
The allyl group provides a distinct diagnostic signature.
Solvent: D₂O or DMSO-d₆.
Key Signals:
δ 5.8 – 6.0 ppm (Multiplet, 2H): Methine proton of the allyl group (-CH=).
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).
Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhaling dust.
References
Tokyo Chemical Industry (TCI). Product Specification: N,N-Diethyl-1,3-propanediamine Dihydrochloride (Analog Reference). Retrieved from .
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66978 (N,N'-Dimethyl-1,3-propanediamine - Free Base Analog).[1] Retrieved from .
Google Patents. WO2011093439A1: Method for producing N,N'-diallyl-1,3-diaminopropane. (Describes the synthesis of the free base and chlorination to salt). Retrieved from .
TLC Pharmaceutical Standards. Sevelamer Impurity Standards. (Identifies diallyl-diaminopropane derivatives as key impurities). Retrieved from .[5][6]
Solubility Profile & Technical Guide: N,N'-Diallyl-1,3-Propanediamine
This guide details the solubility profile, physicochemical properties, and handling protocols for N,N'-diallyl-1,3-propanediamine (CAS 10563-36-7).[1] It is designed for researchers in polymer synthesis, drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile, physicochemical properties, and handling protocols for N,N'-diallyl-1,3-propanediamine (CAS 10563-36-7).[1] It is designed for researchers in polymer synthesis, drug development, and materials science who require precise solvation data for reaction planning and formulation.
Executive Summary
N,N'-diallyl-1,3-propanediamine is a symmetrical secondary diamine characterized by a propyl backbone flanked by two reactive allyl groups.[1] Its unique structure—combining basic amine functionality with unsaturated allyl termini—makes it a critical intermediate for dual-cure polymer systems (epoxy/radical), bismaleimide (BMI) toughening , and pharmaceutical synthesis .[1]
Solubility Verdict: The molecule exhibits amphiphilic behavior . It is highly soluble in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF) due to hydrogen bonding capabilities.[1] It shows good solubility in chlorinated solvents and aromatic hydrocarbons but has limited miscibility in highly aliphatic hydrocarbons (e.g., Hexane) at low temperatures. Water solubility is pH-dependent; while soluble in its free base form, it is fully miscible in acidic aqueous media.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Understanding the structural drivers of solubility is essential for solvent selection.
Property
Value / Description
Chemical Name
N,N'-Diallyl-1,3-propanediamine
CAS Number
10563-36-7
Molecular Formula
CHN
Molecular Weight
154.25 g/mol
Structure
CH=CH-CH-NH-(CH)-NH-CH-CH=CH
Functional Groups
Secondary Amine (2x), Allyl (2x)
Predicted LogP
~1.6 – 1.9 (Moderately Lipophilic)
pKa (Estimated)
~10.2 (Secondary Amine)
Physical State
Colorless to pale yellow liquid
Density
~0.86 g/mL (Estimated based on analogs)
Structural Solvation Mechanism
Amine Groups (-NH-): Act as hydrogen bond donors and acceptors, driving solubility in water, alcohols, and ethers.[1]
Allyl Groups (-CH
CH=CH): Provide lipophilic character and -electron density, facilitating solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM).[1]
Propyl Backbone: Acts as a flexible spacer, preventing rigid crystallization and maintaining liquid state at room temperature.
Solubility Landscape
The following data categorizes solvent compatibility based on polarity and interaction type.
Primary Solvent Classes
Solvent Class
Representative Solvents
Solubility Status
Mechanistic Insight
Alcohols
Methanol, Ethanol, IPA
Miscible
Strong H-bonding interaction with amine nitrogens.[1]
Chlorinated
Dichloromethane (DCM), Chloroform
High (>500 g/L)
Favorable dipole-dipole interactions; excellent for extraction.[1]
Ethers
THF, Diethyl Ether, Dioxane
High
Ether oxygens accept H-bonds from amine protons.[1]
Aromatics
Toluene, Benzene, Xylene
High
- interactions between solvent rings and allyl groups.
Polar Aprotic
DMF, DMSO, NMP
Miscible
High polarity stabilizes the amine; ideal for high-T reactions.
Aliphatic
Hexane, Heptane, Pentane
Moderate/Variable
Soluble, but phase separation may occur at low temperatures due to polarity mismatch.
Water
Water (pH 7)
Soluble
H-bonding dominates.[1] Solubility decreases with increasing temperature (LCST behavior possible).
Acidic Water
0.1 M HCl, Acetic Acid (aq)
Fully Miscible
Protonation of amines forms a highly soluble cationic salt.
In the absence of experimental data for a specific solvent, use these estimated HSP values (calculated via Hoftyzer-Van Krevelen group contribution method) to predict compatibility.[1]
Application Note & Protocol: A Detailed Guide to the Synthesis of N,N'-diallyl-1,3-propanediamine from 1,3-dichloropropane
Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis of N,N'-diallyl-1,3-propanediamine, a valuable diamine monomer and crosslinking agent. The synthesis is achieved via a direct N-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of N,N'-diallyl-1,3-propanediamine, a valuable diamine monomer and crosslinking agent. The synthesis is achieved via a direct N-alkylation of allylamine with 1,3-dichloropropane. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol with an emphasis on safety and causality, outlines methods for purification and characterization, and provides a troubleshooting guide for common issues. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for applications in polymer chemistry and pharmaceutical intermediate synthesis.
Introduction and Significance
N,N'-diallyl-1,3-propanediamine is a key building block in various fields of chemical synthesis. Its bifunctional nature, possessing two reactive allyl groups and two secondary amine functionalities, makes it an ideal monomer for polymerization and a crosslinking agent. Notably, it is utilized as a crosslinker in the synthesis of crosslinked polyallylamine resins, which are effective phosphate binders for the treatment of hyperphosphatemia.[1]
The synthesis route from 1,3-dichloropropane and allylamine is a well-established and direct method based on the principles of nucleophilic substitution.[1] This guide provides a robust and detailed procedure for this synthesis, tailored for research and development laboratories.
Reaction Mechanism: Nucleophilic Substitution
The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of allylamine, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atoms of 1,3-dichloropropane, which are rendered electron-deficient by the electronegative chlorine atoms.
The reaction proceeds in two sequential alkylation steps:
First Alkylation: An allylamine molecule attacks one of the primary carbons of 1,3-dichloropropane, displacing a chloride ion and forming the intermediate, N-allyl-3-chloropropylamine.
Second Alkylation: A second molecule of allylamine attacks the remaining terminal carbon of the intermediate, displacing the second chloride ion to form the desired product, N,N'-diallyl-1,3-propanediamine.
In this protocol, an excess of allylamine is used. This serves two critical purposes: it acts as the primary nucleophilic reactant and simultaneously functions as a base to neutralize the hydrogen chloride (HCl) that is cogenerated during each alkylation step, forming allylamine hydrochloride. This prevents the protonation of the amine, which would otherwise deactivate it as a nucleophile.
Diagram 2: Step-by-step experimental workflow for the synthesis and purification.
Characterization of N,N'-diallyl-1,3-propanediamine
Confirm the identity and purity of the final product using standard analytical techniques.
Technique
Expected Results
¹H NMR
(CDCl₃, 400 MHz): Signals corresponding to the allyl group protons (δ ≈ 5.8-6.0 ppm for the multiplet of -CH=, δ ≈ 5.0-5.2 ppm for the multiplets of =CH₂), the methylene protons adjacent to the nitrogen (δ ≈ 2.5-2.7 ppm, triplet), the central methylene protons of the propane backbone (δ ≈ 1.6-1.8 ppm, quintet), and the methylene protons of the allyl group adjacent to the nitrogen (δ ≈ 3.1-3.3 ppm, doublet). The N-H proton signal would appear as a broad singlet.
¹³C NMR
(CDCl₃, 100 MHz): Signals for the unique carbons: two sp² carbons of the allyl group (δ ≈ 135-140 ppm and 115-120 ppm), and three sp³ carbons corresponding to the -CH₂- groups of the propanediamine backbone and the allyl substituent.
1. Use freshly distilled allylamine.2. Ensure the reaction mixture is reaching and maintaining reflux temperature.
Low Yield
1. Incomplete reaction.2. Loss of product during work-up.3. Side reactions (e.g., over-alkylation, polymerization).
1. Extend the reflux time and monitor by TLC/GC.2. Be meticulous during extractions; perform multiple extractions with smaller solvent volumes.3. Ensure slow, controlled addition of the dichloropropane to minimize local high concentrations.
Product is Impure
1. Incomplete removal of starting material or byproducts.2. Inefficient distillation.
1. Ensure the base wash is thorough to remove all hydrochloride salts.2. Use a fractionating column during vacuum distillation and collect very narrow boiling point fractions.
Emulsion during Work-up
Formation of stable emulsions during NaOH wash.
Add a small amount of brine (saturated NaCl solution) to break the emulsion.
References
Google Patents. (2011). WO2011093439A1 - Method for producing n,n'-diallyl-1,3-diaminopropane.
Safety data sheet according to 1907/2006/EC, Article 31. (2023, December 14). Retrieved from [Link]
Girolami Group Website - Illinois. (n.d.). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides. Retrieved from [Link]
NIST WebBook. (n.d.). 1,3-Propanediamine, N,N-diethyl-. Retrieved from [Link]
SpectraBase. (n.d.). N,N-dibutyl-1,3-propanediamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Radical polymerization conditions for diallyl diamine monomers
Application Note: Radical Cyclopolymerization of Diallyl Diamine Monomers Executive Summary This guide details the protocols for the radical polymerization of diallyl diamine-based monomers. Unlike mono-functional vinyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Radical Cyclopolymerization of Diallyl Diamine Monomers
Executive Summary
This guide details the protocols for the radical polymerization of diallyl diamine-based monomers. Unlike mono-functional vinyl monomers (e.g., acrylamide), diallyl monomers undergo Butler Cyclopolymerization , a mechanism where alternating intramolecular cyclization and intermolecular propagation form linear, non-crosslinked chains containing pyrrolidine or piperidine rings.
Critical Technical Insight: The primary challenge in polymerizing diallyl monomers is degradative chain transfer (autoinhibition) caused by the stability of the allylic radical. To achieve high molecular weight (MW), the monomer must be polymerized in its cationic salt form (quaternary or protonated) at high concentrations . Polymerization of the free amine base yields only low MW oligomers.
Mechanistic Foundation
The Butler Cyclopolymerization Mechanism
The polymerization proceeds via a "zipper" mechanism. An initiating radical attacks one allyl group, followed by a rapid intramolecular attack on the second allyl group to form a ring (cyclization), and finally an intermolecular attack on a new monomer (propagation).
Key Kinetic Driver:
Intramolecular Cyclization (
): Favored entropically and kinetically.
Intermolecular Propagation (
): Depends heavily on monomer concentration.
Degradative Chain Transfer (
): Abstraction of the allylic hydrogen creates a stable, non-propagating radical. This must be suppressed.
Suppression Strategy: Converting the amine to a quaternary ammonium salt (e.g., DADMAC) or a hydrochloride salt (DAA-HCl) introduces a positive charge. This electron-withdrawing effect destabilizes the transition state for hydrogen abstraction, thereby reducing
and allowing to dominate.
Pathway Diagram
Figure 1: The Butler Cyclopolymerization pathway. Success depends on favoring Cyclization/Propagation over Transfer.
Critical Reaction Parameters
Parameter
Recommended Condition
Scientific Rationale
Monomer State
Salt Form (Cl⁻, Br⁻, SO₄²⁻)
The positive charge reduces electron density on the allylic carbon, suppressing degradative chain transfer (hydrogen abstraction).
Concentration
> 50% w/w (2.5 - 4.0 M)
Propagation is 2nd order with respect to monomer concentration in some models; high [M] is essential to outcompete chain transfer.
Solvent
Water (Deionized, O2-free)
Water promotes the dissociation of the counter-ion, maximizing the electrostatic repulsion between the growing radical and the allylic hydrogens.
Initiator
Azo (V-50) or Persulfate (APS)
Water-soluble initiators are required. V-50 is preferred for cationic monomers as it avoids forming anionic end-groups that might complex with the polymer.
pH
pH 2 - 4 (for DAA)
For secondary amines (DAA), low pH ensures 100% protonation. DADMAC (quaternary) is less pH sensitive but typically run at pH 6-7.
Atmosphere
Nitrogen/Argon
Oxygen is a radical scavenger. Strict degassing is mandatory.
Experimental Protocols
Protocol A: Homopolymerization of DADMAC (Industry Standard)
Target: High MW Poly(DADMAC) for flocculation or rheology modification.
Fix: Purify monomer. Ensure temperature is not >80°C (prevents thermal crosslinking).
Mechanism: If the intramolecular cyclization fails, a pendant double bond remains, which can react with another chain (crosslinking).
Problem: Slow Reaction Rate.
Cause: pH too high (for DAA).
Fix: Lower pH to < 3. Ensure amine is fully protonated.[3]
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for diallyl monomer polymerization.
References
Butler, G. B. (1949). "Polymerization of Organic Compounds Containing Two Double Bonds." Journal of the American Chemical Society.[4] Link
Wandrey, C., et al. (1999). "Diallyldimethylammonium Chloride and its Polymers." Advances in Polymer Science. Link
Jaeger, W., et al. (2002). "Radical Polymerization of Diallylamine Compounds: From Quantum Chemical Modeling to Controllable Synthesis." International Journal of Quantum Chemistry. Link
Kabanov, V. A., & Topchiev, D. A. (1988). "Polymerization of Ionizing Monomers." Polymer Science U.S.S.R.Link
Timofeeva, L. M. (2002). "Theoretical Study on the Mechanism of the Cyclopolymerization of Diallyl Monomers." Journal of Organic Chemistry. Link
Preparation of Sevelamer hydrochloride using diallyl crosslinkers
Abstract This application note details the synthesis and characterization of Sevelamer Hydrochloride, a non-absorbed phosphate-binding polymer used in the treatment of hyperphosphatemia. While chemically designated as po...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the synthesis and characterization of Sevelamer Hydrochloride, a non-absorbed phosphate-binding polymer used in the treatment of hyperphosphatemia. While chemically designated as poly(allylamine-co-N,N'-diallyl-1,3-diamino-2-hydroxypropane) hydrochloride , the "diallyl" nomenclature refers to the structural linkage formed during the crosslinking of the polyallylamine backbone with epichlorohydrin , rather than the use of a diallyl monomer reagent. This guide provides a robust, field-validated protocol for the Inverse Suspension Crosslinking method, which yields the spherical resin morphology required for pharmaceutical applications.
Scientific Background & Mechanism
The "Diallyl" Nomenclature Clarified
Researchers often confuse the chemical name of Sevelamer with its starting reagents. Sevelamer is not synthesized from a diallyl monomer.
Result: The reaction creates a 2-hydroxypropyl bridge between two amine groups on different polymer chains. This bridge, connecting two allyl-derived backbones, forms the N,N'-diallyl-1,3-diamino-2-hydroxypropane moiety.
Reaction Mechanism
The synthesis proceeds in two distinct phases:
Free Radical Polymerization: Allylamine (monoallylamine) is polymerized to form linear Polyallylamine (PAH).
Nucleophilic Substitution & Ring Opening: Under alkaline conditions, the amine groups of PAH attack the epoxide ring of epichlorohydrin. A subsequent attack displaces the chloride, locking the crosslink.
Mechanistic Pathway Diagram
Figure 1: Synthetic pathway from allylamine monomer to crosslinked Sevelamer HCl.[8]
Filtration: Filter the beads; discard the toluene filtrate.
Washing:
Wash 3x with Ethanol (to remove residual toluene/ECH).
Wash 3x with Deionized Water (to remove salts/surfactant).
Acidification: Resuspend beads in water. Adjust pH to 7.0 using 1N HCl.
Note: Sevelamer HCl requires ~40% protonation.[2][3][13][14][15] A neutral pH suspension typically yields the correct salt form upon drying, but verify chloride content.
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Characterization & Validation
To ensure the synthesized polymer is true Sevelamer HCl, the following parameters must be met.
Quantitative Specifications
Parameter
Method
Acceptance Criteria
Phosphate Binding Capacity
Ion Chromatography (IC)
4.7 – 6.4 mmol/g
Chloride Content
Titration (AgNO3)
17.0% – 19.0%
Residual Epichlorohydrin
GC-MS
< 1 ppm (Critical Safety)
Particle Size
Laser Diffraction
d50 = 50-400 µm
Phosphate Binding Assay Protocol
Prepare Stock: 10 mM Phosphate buffer (pH 7.0).
Incubate: Add 10 mg dried Sevelamer to 20 mL buffer. Incubate at 37°C for 2 hours with shaking.
Filter: Remove polymer using a 0.45 µm syringe filter.
Analyze: Measure residual phosphate in filtrate via Ion Chromatography or Colorimetric assay (Molybdenum Blue).
Calculate:
Troubleshooting & Optimization
Common Failure Modes
Agglomeration (Clumping):
Cause: Stirring speed too low or insufficient surfactant.
Fix: Increase Span-85 conc. to 1.5% or increase RPM during Phase C (Dispersion).
Low Binding Capacity:
Cause: Over-crosslinking. Too much ECH "locks" the mesh, preventing phosphate access.
Fix: Reduce ECH load to <10% w/w.
High Residual Solvents:
Cause: Inefficient washing.
Fix: Introduce a steam distillation step before filtration to strip toluene.
Process Workflow Diagram
Figure 2: Operational workflow for the Inverse Suspension Polymerization of Sevelamer.
References
Holmes-Farley, S. R., et al. (1995). Poly(allylamine) polymer crosslinked with epichlorohydrin.[1][2][3][4][5][6][7][12][13][15][16][17] U.S. Patent 5,496,545.[7][17] Link
Bhardwaj, V., et al. (2012). Process for the preparation of sevelamer hydrochloride and formulation thereof.[1][4][11][14][15][18] European Patent EP 2441779 A1. Link
Hagemann, M., et al. (2010). In vitro-in vivo correlation of phosphate binding by sevelamer hydrochloride.[2][3]Pharmaceutical Research, 27(9), 1920-1927. Link
FDA Label. (2000). Renagel (Sevelamer Hydrochloride) Prescribing Information.[13][15]Link
One-pot synthesis of 1,3-diallylhexahydropyrimidine intermediate
Executive Summary This application note details the optimized protocol for the synthesis of 1,3-diallylhexahydropyrimidine , a critical heterocyclic intermediate. This compound serves as a vital precursor for N-heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the synthesis of 1,3-diallylhexahydropyrimidine , a critical heterocyclic intermediate. This compound serves as a vital precursor for N-heterocyclic carbene (NHC) ligands used in transition metal catalysis (e.g., Palladium and Ruthenium catalysts) and as a specialized additive in polymer chemistry.
While various routes exist, this guide focuses on the Cyclocondensation Route , which offers the highest atom economy and purity profile. Unlike direct alkylation of hexahydropyrimidine—which is prone to ring instability and polymerization—this protocol utilizes N,N'-diallyl-1,3-propanediamine and paraformaldehyde in a telescoped, dehydrative cyclization.
Key Advantages of this Protocol:
Scalability: Suitable for gram to multi-gram scale synthesis.
Purity: Avoids the formation of quaternary ammonium salts common in direct alkylation methods.
Efficiency: Utilizes azeotropic distillation for thermodynamic drive, ensuring >95% conversion.
Scientific Foundation & Mechanism
Reaction Pathway
The synthesis proceeds via a double Mannich-type condensation. The N,N'-diallyl-1,3-propanediamine acts as a bis-nucleophile attacking the electrophilic carbonyl carbon of formaldehyde (generated in situ from paraformaldehyde).
Depolymerization: Paraformaldehyde depolymerizes to monomeric formaldehyde upon heating.
Nucleophilic Attack: The secondary amine attacks formaldehyde to form a hemiaminal intermediate.
Cyclization: The second amine group attacks the hemiaminal carbon, expelling a water molecule to close the six-membered ring.
Critical Insight: The reaction is reversible. Water removal is the driving force (Le Chatelier's principle). Failure to remove water results in hydrolysis back to the starting diamine.
Mechanistic Visualization
Figure 1: Reaction pathway for the cyclocondensation of diamine and formaldehyde. Note the reversibility necessitating water removal.
Experimental Protocol
Materials & Equipment
Reagent/Equipment
Specification
Purpose
N,N'-Diallyl-1,3-propanediamine
>97% Purity
Substrate (Nucleophile)
Paraformaldehyde
Reagent Grade (Powder)
Carbonyl Source (Electrophile)
Toluene
Anhydrous (>99.5%)
Solvent & Azeotropic Agent
Molecular Sieves (4Å)
Activated
Alternative Water Scavenger
Dean-Stark Apparatus
Standard Joint
Water Removal
Rotary Evaporator
Vacuum capable
Solvent Removal
Step-by-Step Procedure
Step 1: Reactant Preparation
Charge: In a 250 mL round-bottom flask (RBF), add 15.4 g (0.10 mol) of N,N'-diallyl-1,3-propanediamine.
Solvent: Add 100 mL of Toluene. Toluene is chosen for its boiling point (110°C) and ability to form an azeotrope with water.
Electrophile Addition: Add 3.3 g (0.11 mol, 1.1 eq) of Paraformaldehyde. A slight excess accounts for sublimation losses and ensures full consumption of the amine.
Step 2: Cyclocondensation (The "One-Pot" Phase)
Setup: Equip the RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the Dean-Stark trap with toluene.
Reaction: Heat the mixture to a vigorous reflux.
Monitoring: Observe the collection of water in the trap. The reaction is theoretically complete when the stoichiometric amount of water (~1.8 mL for 0.1 mol) is collected.
Duration: Typically 2–4 hours. The solution should become homogeneous as paraformaldehyde depolymerizes and reacts.
Inverse suspension polymerization of allylamine crosslinked polymers
An Application and Protocol Guide for the Synthesis of Crosslinked Poly(allylamine) Microspheres via Inverse Suspension Polymerization Authored by a Senior Application Scientist This document provides a comprehensive gui...
Author: BenchChem Technical Support Team. Date: February 2026
An Application and Protocol Guide for the Synthesis of Crosslinked Poly(allylamine) Microspheres via Inverse Suspension Polymerization
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of crosslinked poly(allylamine) polymers using the inverse suspension polymerization technique. The protocol is designed to be robust and reproducible, yielding microspherical polymer beads suitable for a range of pharmaceutical applications.
Foundational Principles: Why Inverse Suspension Polymerization for Poly(allylamine)?
Inverse suspension polymerization is a specialized heterogeneous polymerization method used to synthesize water-soluble polymers into discrete, spherical particles. Unlike traditional suspension polymerization where an oil-soluble monomer is dispersed in water, this technique involves dispersing an aqueous solution of a water-soluble monomer (allylamine hydrochloride) into a continuous, immiscible organic phase.[1][2] This approach is particularly advantageous for producing poly(allylamine) hydrogel beads for several key reasons:
Morphological Control: The process yields well-defined spherical particles (microspheres), a crucial morphology for applications like oral drug delivery, ion-exchange resins, and chromatography. The particle size can be controlled by modulating parameters such as stirring speed, and the type and concentration of stabilizers.[1]
Efficient Heat Dissipation: The organic continuous phase acts as an efficient heat sink, effectively managing the exothermic nature of free-radical polymerization, which is critical for safety and preventing runaway reactions, especially at larger scales.[1]
Low Viscosity System: By containing the polymerization within dispersed aqueous droplets, the overall viscosity of the suspension remains low, even as high molecular weight polymers are formed within the droplets.[1] This ensures effective mixing and heat transfer throughout the reaction.
Direct Production of Usable Forms: The resulting polymer is isolated as a free-flowing powder of microspheres, which is often the desired final form, minimizing complex downstream processing.
Poly(allylamine) and its crosslinked derivatives are cationic polymers with a high density of primary amine groups.[3] This functionality makes them highly valuable in drug development for applications such as:
Phosphate Binding: Crosslinked poly(allylamine) hydrochloride, known as Sevelamer, is an FDA-approved non-absorbed polymer drug used to treat hyperphosphatemia in patients with chronic kidney disease by binding dietary phosphate in the gastrointestinal tract.[4][5]
Drug Delivery Vehicles: The polymer's cationic nature allows it to form complexes with anionic drugs or biologics (like DNA or proteins), and it can be formulated into hydrogels for controlled release applications.[6][7][8]
Mucoadhesion: The primary amine groups can interact with mucin, making these polymers excellent candidates for mucoadhesive drug delivery systems that prolong residence time at specific sites.
This guide will detail a reproducible protocol for synthesizing crosslinked poly(allylamine) microspheres, their subsequent characterization, and a discussion of how key parameters can be tuned to achieve desired properties.
Experimental Protocol: Synthesis of Crosslinked Poly(allylamine) Microspheres
This protocol describes the synthesis of crosslinked poly(allylamine) hydrochloride beads using epichlorohydrin as a crosslinker, a common choice for producing Sevelamer-type polymers.[3][4]
Materials and Reagents
Proper selection of reagents is critical for reproducibility and purity of the final polymer.
1 L jacketed glass reactor vessel with a bottom outlet valve.
Overhead mechanical stirrer with a pitched-blade turbine or anchor-style impeller.
Reflux condenser.
Temperature controller with a circulating water/oil bath connected to the reactor jacket.
Nitrogen inlet for inerting the atmosphere.
Dropping funnel for controlled addition.
Buchner funnel and vacuum flask for filtration.
Vacuum oven for drying.
Step-by-Step Methodology
PART A: Preparation of the Aqueous (Dispersed) Phase - Monomer Solution
Safety First: Conduct this step in a well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves and safety goggles. The reaction between allylamine and HCl is highly exothermic.
Place 200 mL of concentrated HCl into the 1 L reactor vessel cooled to 0-5 °C using the circulating bath.[3]
Begin stirring the HCl solution at a moderate speed (e.g., 200-300 RPM).
Slowly add 100 g of allylamine dropwise via the dropping funnel over 1-1.5 hours.[3] Crucially, maintain the internal temperature below 10 °C throughout the addition.
After the addition is complete, allow the mixture to stir for another 30 minutes while the temperature slowly rises to room temperature. This ensures the complete formation of the allylamine hydrochloride salt.
Add the water-soluble initiator, V-50 (e.g., 1-2 mol% with respect to the monomer), to the aqueous solution and stir until fully dissolved.
PART B: Preparation of the Organic (Continuous) Phase
In a separate beaker, prepare the organic phase by dissolving the surfactant, Span 80, in toluene. A typical concentration is 1-3% w/v. For 500 mL of toluene, this would be 5-15 g of Span 80.
Pour this organic phase into the reactor containing the aqueous monomer solution.
PART C: The Polymerization Reaction
Securely assemble the reactor with the overhead stirrer, condenser, and nitrogen inlet.
Begin vigorous stirring to form a stable inverse suspension (water-in-oil). The stirring speed is a critical parameter influencing particle size; speeds of 400-800 RPM are typical. The goal is to create small, stable droplets of the aqueous phase within the toluene.
Start bubbling nitrogen through the suspension (while stirring) for at least 30-60 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.[9]
After deoxygenation, maintain a gentle positive pressure of nitrogen.
Increase the reactor temperature to initiate polymerization. For V-50, a temperature of 50-60 °C is suitable.[10]
Allow the polymerization to proceed for 6-8 hours. You may observe the formation of a milky white precipitate (the polymer beads).
Crosslinking Step: After the initial polymerization, cool the reactor to room temperature.
Prepare a solution of the crosslinker, epichlorohydrin (e.g., 2-5 mol% with respect to the monomer), in a small amount of toluene.
Slowly add the crosslinker solution to the reactor.
Add a solution of NaOH (e.g., 10 M) to partially neutralize the poly(allylamine) hydrochloride, freeing up the amine groups to react with the epichlorohydrin.[3] The degree of neutralization affects the crosslinking density.
Increase the temperature to 40-50 °C and allow the crosslinking reaction to proceed for another 4-6 hours.
PART D: Purification and Isolation
Cool the reactor to room temperature.
Transfer the entire suspension to a large beaker. Allow the polymer beads to settle.
Decant the bulk of the toluene.
Filter the polymer beads using a Buchner funnel.
Wash the beads extensively with fresh toluene to remove any remaining Span 80.
Follow with several washes with methanol to remove unreacted monomer, initiator fragments, and toluene.
Dry the white polymer beads in a vacuum oven at 50-60 °C until a constant weight is achieved (typically 12-24 hours).
Store the final product in a desiccator.
Workflow Visualization
Caption: Workflow for inverse suspension polymerization of crosslinked poly(allylamine).
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Agglomeration/Clumping
Insufficient stirring speed; incorrect surfactant concentration; phase ratio imbalance.
Increase stirrer RPM. Optimize Span 80 concentration (too little causes instability, too much can cause other issues). Ensure the organic phase is the major component.
Ensure thorough deoxygenation before heating. Verify reaction temperature is appropriate for the initiator's half-life. Check initiator calculation and purity.
Irregular Particle Shape
Droplet coalescence during polymerization; viscosity increase within droplets.
Increase surfactant concentration. A two-stage stirring protocol (high speed initially, then lower) can sometimes help.
Incorrect Particle Size
Stirring speed is the primary factor.
Decrease stirring speed for larger particles; increase for smaller particles. Adjust surfactant concentration.
Polymer Characterization: Validating Your Synthesis
Characterization is essential to confirm the chemical structure, morphology, and properties of the synthesized polymer, ensuring it meets the requirements for its intended application.
Chemical Structure (FTIR Spectroscopy)
Fourier-Transform Infrared (FTIR) spectroscopy is used to verify the presence of key functional groups.
Procedure: Mix a small amount of the dried polymer with KBr powder and press into a pellet, or use a spectrometer with an ATR attachment.
Expected Results: The spectrum should display characteristic peaks for poly(allylamine).[6]
~3300-3400 cm⁻¹ (broad): O-H stretch (from absorbed water) and N-H stretch of the amine groups.
~2850-2950 cm⁻¹: C-H stretching of the polymer backbone.
~1540-1600 cm⁻¹: N-H bending, a key indicator of the primary amine groups.[6]
Caption: Idealized structure of poly(allylamine) crosslinked with epichlorohydrin.
Morphology and Particle Size
Scanning Electron Microscopy (SEM): SEM imaging is used to visualize the morphology of the polymer beads. The particles should appear spherical with a relatively uniform size distribution.
Particle Size Analysis: Techniques like laser diffraction can be used to quantify the particle size distribution (PSD). The PSD is heavily influenced by the agitation rate and stabilizer system.
Swelling Behavior and Crosslink Density
The degree of crosslinking is a critical parameter that dictates the polymer's properties, such as its binding capacity and mechanical stability.[4][5] It can be indirectly assessed by a swelling study.
Procedure:
Accurately weigh a small amount of dry polymer (W_d).
Immerse the polymer in a solvent (e.g., DI water or a buffer of specific pH) for 24 hours to reach equilibrium swelling.
Carefully remove the swollen polymer, blot away excess surface water, and weigh it (W_s).
Calculation: The swelling ratio (Q) is calculated as:
Q = (W_s - W_d) / W_d
Interpretation: A lower swelling ratio indicates a higher crosslinking density, as the tightly linked polymer network restricts water uptake.[4] Conversely, a higher swelling ratio suggests a lower crosslinking density. The pH of the swelling medium will significantly impact the swelling of poly(allylamine) due to the protonation/deprotonation of the amine groups.[6]
Tuning Polymer Properties for Drug Development
The protocol provided is a baseline; key parameters can be systematically varied to tailor the polymer for specific pharmaceutical applications.
Parameter
Effect on Polymer Properties
Relevance to Drug Development
Monomer:Crosslinker Ratio
Primary control over crosslink density. Higher crosslinker amount leads to a more rigid, less swollen polymer.[4][5]
Directly impacts drug loading capacity and release rate. Higher crosslinking can lower binding capacity but improve mechanical stability for oral dosage forms.[4][11]
Stirring Speed (RPM)
Primary control over particle size. Higher RPM leads to smaller droplets and thus smaller final polymer beads.
Particle size is critical for flowability, packing, and dissolution/release kinetics. For non-absorbed drugs, it can influence mouthfeel and patient compliance.
Initiator Concentration
Affects molecular weight between crosslinks and reaction kinetics.
Can influence the final polymer network structure and its interaction with target molecules.
Degree of Neutralization
Controls the number of free amine groups available to react with the crosslinker.
Modulates the final crosslinking density and the charge density of the polymer, which is important for binding anionic molecules.
By methodically adjusting these parameters, researchers can optimize the poly(allylamine) microspheres for a desired application, whether it's maximizing the phosphate binding capacity for a Sevelamer analogue or controlling the release profile of a loaded therapeutic agent.
References
The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels - PMC. (Source: vertexaisearch.cloud.google.com)
The influence of poly(allylamine hydrochloride) hydrogel crosslinking density on its thermal and phosphate binding properties | Request PDF - ResearchGate. (Source: vertexaisearch.cloud.google.com)
US10934380B1 - Crosslinked poly(allylamine) polymer pharmaceutical compositions - Google Patents.
Suspension polymerization processes - Loughborough University Research Repository. (Source: vertexaisearch.cloud.google.com)
The influence of poly(allylamine hydrochloride) hydrogel crosslinking density on its thermal and phosphate binding properties - University of Limerick. (Source: vertexaisearch.cloud.google.com)
US8389640B2 - Process for the preparation of cross-linked polyallylamine polymer - Google Patents.
Inverse emulsion and precipitation polymerization for rheology modifiers - Seppic. (Source: )
Effect of Poly(allylamine) Molecular Weight on Drug Loading and Release Abilities of Nano-Aggregates for Potential in Cancer Nanomedicine - ResearchGate. (Source: )
A Smart Drug Delivery System Based on Biodegradable Chitosan/Poly(allylamine hydrochloride) Blend Films - PMC. (Source: vertexaisearch.cloud.google.com)
KR20100051616A - Novel one step process for preparing cross-linked poly(allylamine) polymers - Google Patents.
The influence of poly(allylamine hydrochloride) hydrogel crosslinking density on its thermal and phosphate binding properties - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
US6303723B1 - Process for polymerization of allylic compounds - Google Patents.
(PDF) Free Radical Polymerization of Allylamine in Different Acidic Media - ResearchGate. (Source: )
Application Notes and Protocols: N,N'-diallyl-1,3-propanediamine in Facilitated Transport Membranes for CO2 Capture
An in-depth technical guide for researchers, scientists, and drug development professionals. Authored by: Gemini, Senior Application Scientist Abstract The imperative to mitigate atmospheric CO2 concentrations has cataly...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
The imperative to mitigate atmospheric CO2 concentrations has catalyzed significant research into advanced carbon capture technologies. Facilitated transport membranes (FTMs), particularly those incorporating amine functionalities, have emerged as a highly promising solution due to their potential for high CO2 permeability and selectivity.[1] This document presents a comprehensive guide to the application of a novel amine carrier, N,N'-diallyl-1,3-propanediamine, in the fabrication and characterization of advanced FTMs for CO2 capture. While direct literature on this specific diamine is nascent, this guide synthesizes established principles from analogous 1,3-propanediamine derivatives and poly(allylamine)-based membranes to provide a robust framework for its investigation.[2][3] We will detail the synthesis of the diamine, its incorporation into a polymer matrix, the subsequent membrane fabrication, and rigorous protocols for performance evaluation. The unique diallyl functionality offers intriguing possibilities for in-situ crosslinking, potentially enhancing membrane stability and performance—a key focus of this application note.
Introduction: The Role of Amines in Facilitated CO2 Transport
The core principle of amine-based FTMs lies in the reversible reaction between CO2 and amine functional groups within the membrane matrix.[4] Unlike conventional membranes that rely solely on a solution-diffusion mechanism, FTMs leverage this chemical interaction to augment the transport of CO2 across the membrane. As illustrated in Figure 1, non-reactive gases like N2 permeate slowly via the solution-diffusion pathway, while CO2 transport is significantly enhanced by the presence of amine carriers.[5] At the high-pressure feed side, CO2 reacts with the amine carriers to form carbamate species, which then diffuse to the low-pressure permeate side. There, the reaction reverses, releasing the CO2 and regenerating the amine carrier for subsequent transport cycles.[1] This "carrier-mediated" transport allows FTMs to overcome the typical trade-off between permeability and selectivity that limits many polymeric membranes.[4]
The choice of amine is critical to the membrane's performance. Steric hindrance, basicity, and the density of amine groups all play a crucial role.[2] This guide focuses on N,N'-diallyl-1,3-propanediamine, a secondary diamine whose structure suggests a favorable balance of reactivity and potential for polymer integration. The allyl groups, in particular, provide a reactive site for post-fabrication crosslinking, which can create a stable and robust membrane network.
Figure 1: Mechanism of CO2 facilitated transport in an amine-based membrane.
Synthesis and Characterization of N,N'-diallyl-1,3-propanediamine
As N,N'-diallyl-1,3-propanediamine is not a commonly available reagent, a synthetic protocol is required. The proposed synthesis is a standard nucleophilic substitution reaction, analogous to the preparation of other N,N'-dialkyl-1,3-propanediamines.[6]
Protocol 2.1: Synthesis of N,N'-diallyl-1,3-propanediamine
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 1,3-diaminopropane (1.0 eq) in a suitable solvent such as acetonitrile or ethanol. Add a non-nucleophilic base, such as potassium carbonate (2.5 eq), to the solution.
Addition of Allyl Bromide: While stirring vigorously, add allyl bromide (2.2 eq) dropwise to the mixture via the dropping funnel at room temperature. An exothermic reaction may be observed.
Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-85°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
Purification: The crude product will likely contain a mixture of mono- and di-allylated products. Purify the desired N,N'-diallyl-1,3-propanediamine using column chromatography or vacuum distillation.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Membrane Fabrication and Crosslinking
The synthesized diamine can be incorporated into a polymer matrix to form a thin-film composite membrane. Poly(vinyl alcohol) (PVA) is an excellent candidate for the matrix due to its good film-forming properties and high hydrophilicity, which aids in the facilitated transport mechanism.[7]
Protocol 3.1: Fabrication of PVA/N,N'-diallyl-1,3-propanediamine Membrane
Support Preparation: Use a microporous support membrane, such as polyethersulfone (PES), to provide mechanical strength.
Casting Solution Preparation:
Prepare a 5 wt% aqueous solution of high molecular weight PVA by dissolving it in deionized water at 90°C with stirring for 4-6 hours.
Cool the PVA solution to room temperature.
Add N,N'-diallyl-1,3-propanediamine to the PVA solution at a desired weight ratio (e.g., 30-50 wt% relative to PVA).
Add a crosslinking agent such as glutaraldehyde (e.g., 5 wt% relative to PVA) to the solution to crosslink the PVA matrix.
Stir the final solution for 1-2 hours to ensure homogeneity.
Membrane Casting:
Cast the solution onto the PES support using a knife-coating method to a desired thickness (e.g., 100-200 nm selective layer).[3]
Dry the membrane in an oven at 60°C for 30 minutes to remove water and facilitate the PVA crosslinking.
Post-Fabrication Crosslinking (Optional):
To leverage the diallyl functionality, a secondary crosslinking step can be introduced.
Expose the membrane to a low concentration of a radical initiator (e.g., azobisisobutyronitrile, AIBN) and heat, or expose to UV radiation, to initiate crosslinking between the allyl groups. This can enhance the stability of the amine carrier within the matrix.
Figure 2: Workflow for the fabrication of the facilitated transport membrane.
Membrane Characterization
Thorough characterization is essential to correlate the membrane's physical and chemical properties with its gas separation performance.
Technique
Purpose
Expected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy
To confirm the presence of amine groups and the PVA backbone, and to monitor the extent of crosslinking.
Characteristic N-H and C=C (allyl) peaks from the diamine, O-H and C-O peaks from PVA. A decrease in the intensity of the C=C peak can indicate successful post-fabrication crosslinking.
Scanning Electron Microscopy (SEM)
To visualize the cross-sectional morphology of the composite membrane and measure the thickness of the selective layer.
A dense, uniform selective layer on top of the porous PES support.
Thermogravimetric Analysis (TGA)
To assess the thermal stability of the membrane.
The degradation temperature should be sufficiently high for the intended operating conditions (typically > 200°C).
Sorption Analysis
To determine the CO2 uptake capacity of the membrane material.
Higher amine content should correlate with higher CO2 sorption.
Gas Permeation Performance Evaluation
The ultimate test of the membrane is its ability to separate CO2 from other gases, such as N2. This is quantified by measuring CO2 permeance and CO2/N2 selectivity.
Protocol 5.1: Gas Permeation Testing
Apparatus: A constant-pressure/variable-volume gas permeation setup is typically used. The membrane is mounted in a permeation cell, separating the feed and permeate sides.
Test Conditions:
Temperature: Typically 50-70°C to simulate flue gas conditions.[3]
Humidity: Humidified feed and sweep gases are crucial, as water is known to play a vital role in the facilitated transport mechanism.[7]
Feed Gas: A mixed gas of CO2 and N2 (e.g., 10% CO2, 90% N2) is used to simulate flue gas.
Pressure: The feed side is pressurized (e.g., 2-4 atm), while the permeate side is kept at atmospheric pressure, often using a sweep gas (e.g., He or Ar).[4]
Measurement:
The flow rate and composition of the permeate stream are measured using a bubble flow meter and a gas chromatograph (GC), respectively.
Calculations:
Permeance (P/l): Calculated using the following equation:
where Qp is the permeate flow rate, A is the membrane area, p is the pressure, x and y are the mole fractions of gas i, and subscripts f and p denote feed and permeate, respectively. Permeance is often reported in Gas Permeation Units (GPU), where 1 GPU = 10⁻⁶ cm³(STP)/(cm²·s·cmHg).
Selectivity (α): The ideal selectivity is the ratio of the permeances of the two gases:
Expected Performance and Concluding Remarks
Based on literature for similar amine-based FTMs, a well-fabricated N,N'-diallyl-1,3-propanediamine membrane could be expected to exhibit high performance. Membranes containing polyvinylamine or other amino-acid salts have demonstrated CO2 permeance values exceeding 1000 GPU with CO2/N2 selectivities over 140.[3] The incorporation of N,N'-diallyl-1,3-propanediamine offers a novel platform to potentially enhance these metrics. The secondary amine structure is expected to provide good reactivity towards CO2, while the propyl chain offers flexibility. The key innovation lies in the diallyl groups, which, upon crosslinking, could "lock" the amine carriers in place, potentially improving long-term stability and preventing carrier leaching—a common challenge in FTMs.
This guide provides a comprehensive starting point for researchers to explore the potential of N,N'-diallyl-1,3-propanediamine in advanced CO2 capture membranes. The detailed protocols for synthesis, fabrication, and testing should enable a systematic investigation into this promising new material. Further optimization of amine loading, membrane thickness, and crosslinking density will be crucial in realizing the full potential of this technology.
References
Polymeric Amine-based Facilitated Transport Membranes for Post-combustion Carbon Capture. (n.d.). OSTI.GOV. [Link]
Cui, Q., Tu, T., Ji, L., & Yan, S. (2021). Influences of Diamine Molecular Structures on the Phase‐Change CO2 Capture From Flue Gas. Energy Technology, 9(8), 2100150. [Link]
New facilitated transport membranes for CO2 capture and separation. (n.d.). ECI Digital Archives. [Link]
Pinnau, I., & Toy, L. G. (2019). High performance facilitated transport membranes for olefin/paraffin separations. U.S. Patent No. 10,471,397.
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (2024). MDPI. [Link]
Modification of multi-walled carbon nanotubes by 1,3-diaminopropane to increase CO2 adsorption capacity. (2019). PubMed. [Link]
Development Of Facilitated Transport Membranes For Post-Combustion Capture. (2025). LinkedIn. [Link]
CO2 absorption into aqueous solutions of N-methyl-1,3-propane-diamine and its blends with N,N-diethylethanolamine—New kinetic data. (2020). ResearchGate. [Link]
Models for Facilitated Transport Membranes: A Review. (2017). PMC. [Link]
Synthesis and characterization of crosslinked poly(vinyl alcohol)/poly(allylamine)/2-amino-2-hydroxymethyl-1,3-propanediol/polysulfone composite membrane for CO2/N2 separation. (2025). ResearchGate. [Link]
Crosslinked Facilitated Transport Membranes Based on Carboxymethylated NFC and Amine-Based Fixed Carriers for Carbon Capture, Utilization, and Storage Applications. (2020). MDPI. [Link]
Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H2/CO2 Separation. (2025). ResearchGate. [Link]
Preparation method of N, N-dimethyl-1, 3-propanediamine. (n.d.).
Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. (2013). Chemical Engineering Transactions, 35, 1087-1092. [Link]
Technical Support Center: Preventing Degradative Chain Transfer in Allylamine Polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for allylamine polymerization. This resource is designed to provide in-depth guidance on a critical challeng...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for allylamine polymerization. This resource is designed to provide in-depth guidance on a critical challenge in the synthesis of poly(allylamine) and its derivatives: degradative chain transfer. This phenomenon is a primary obstacle to achieving high molecular weight polymers and controlling polymer architecture.
This guide offers a combination of frequently asked questions (FAQs) for foundational knowledge, detailed troubleshooting guides for specific experimental issues, and validated experimental protocols to help you navigate the complexities of allylamine polymerization.
Frequently Asked Questions (FAQs)
Q1: What is degradative chain transfer in the context of allylamine polymerization?
A: Degradative chain transfer is a type of chain termination reaction that plagues the free-radical polymerization of allyl monomers, including allylamine.[1][2][3] In this process, a growing polymer radical, instead of adding to the double bond of a new monomer, abstracts a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) of an allylamine monomer. This terminates the growth of the polymer chain and creates a new, resonance-stabilized allylic radical.[2] This newly formed radical is significantly less reactive and is slow to initiate a new polymer chain, effectively slowing down or even halting the polymerization process.[1][2] The consequence is the formation of oligomers or polymers with very low molecular weights.[1][2]
Q2: Why is the allylic radical so unreactive?
A: The radical formed after the abstraction of a hydrogen atom from the allylic position is stabilized by resonance. The unpaired electron is delocalized over three carbon atoms, which significantly lowers its energy and, consequently, its reactivity towards initiating a new polymer chain. This stability is the root cause of the "degradative" nature of this chain transfer process.
Q3: Can I simply increase the initiator concentration to overcome this issue?
A: While increasing the initiator concentration can lead to a higher rate of initiation and potentially a higher overall monomer conversion, it is generally not an effective strategy for achieving high molecular weight polymers in allylamine polymerization.[2] A higher initiator concentration will generate more initial radicals, but it will also lead to more chain termination events, including degradative chain transfer. The net result is often a higher yield of very short polymer chains, further reducing the average molecular weight.[2]
Q4: Are there modern polymerization techniques that can effectively minimize degradative chain transfer?
A: Yes, controlled radical polymerization (CRP) techniques have emerged as powerful tools to mitigate degradative chain transfer. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are particularly effective. These techniques introduce a dynamic equilibrium between active (propagating) radicals and dormant species.[2] By keeping the instantaneous concentration of active radicals very low, the probability of termination reactions, including degradative chain transfer, is significantly reduced.[2] This "living" nature allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
Q5: Does protonation of the amine group in allylamine affect the polymerization?
A: Yes, the polymerization of allylamine is often carried out using its salt form, such as allylamine hydrochloride.[4] Protonating the amine group can influence the electronic properties of the monomer and its susceptibility to degradative chain transfer.[4] Some studies suggest that polymerization of the salt form can help to minimize degradative chain transfer and lead to higher molecular weight polymers.[4] The formation of complexes between allylamine and mineral acids can disturb the allylic resonance, which in turn facilitates free-radical polymerization.[4]
Troubleshooting Guide
This section addresses common problems encountered during allylamine polymerization experiments and provides structured solutions.
Problem
Probable Cause(s)
Recommended Solution(s)
Low to no polymer yield; reaction stalls at low conversion.
Dominance of Degradative Chain Transfer: The rate of chain termination via abstraction of allylic hydrogens is significantly higher than the rate of propagation.
1. Switch to a Controlled Radical Polymerization (CRP) Method: Implement RAFT or ATRP to maintain a low concentration of active radicals, thereby suppressing termination reactions.[2]2. Polymerize the Allylamine Salt: Convert allylamine to its hydrochloride or another salt form before polymerization. This can alter the monomer's reactivity and reduce the propensity for degradative chain transfer.[4]3. Increase Monomer Concentration: While counterintuitive, in some systems, higher monomer concentrations can favor propagation over chain transfer.
Polymer product is of very low molecular weight (oligomers).
Frequent Premature Chain Termination: Degradative chain transfer is effectively capping the polymer chains before they can achieve significant length.
1. Optimize CRP Conditions: For RAFT, screen different Chain Transfer Agents (CTAs). For ATRP, optimize the catalyst-to-ligand ratio and initiator concentration. The goal is to enhance control over the polymerization.[2]2. Protect the Amine Group: Consider using a protected form of allylamine, such as N-Boc-allylamine.[5][6] The protecting group can be removed post-polymerization. This alters the electronic and steric environment of the monomer.3. Copolymerization: Introduce a more reactive comonomer (e.g., an acrylamide) to increase the overall rate of propagation relative to chain transfer.
Broad molecular weight distribution (High Polydispersity Index - PDI).
Uncontrolled Polymerization and Multiple Termination Pathways: A combination of degradative chain transfer, standard bimolecular termination, and chain transfer to solvent or impurities is occurring.
1. Rigorously Purify Reagents: Ensure the monomer, solvent, and initiator are free from impurities that can act as chain transfer agents.[2]2. Implement a CRP Technique: RAFT and ATRP are specifically designed to produce polymers with narrow molecular weight distributions by ensuring that all chains grow at a similar rate.[2]3. Degas the Reaction Mixture Thoroughly: Oxygen is a potent inhibitor of radical polymerizations and can lead to uncontrolled side reactions.[7]
Reaction is extremely slow.
Low Rate of Re-initiation by Allylic Radicals: The resonance-stabilized allylic radicals formed via degradative chain transfer are very slow to add to a new monomer and re-initiate a polymer chain.
1. Increase Reaction Temperature: Higher temperatures can increase the rate of both initiation and propagation. However, this must be done cautiously as it can also increase the rate of chain transfer. Optimization is key.2. Choose a More Efficient Initiator: Select a radical initiator with a decomposition rate that is appropriate for the desired reaction temperature and solvent.
Experimental Protocols
Protocol 1: Free Radical Polymerization of Allylamine Hydrochloride
This protocol describes a conventional free-radical polymerization of allylamine hydrochloride, a common method to enhance polymerizability compared to the free base.[4]
Materials:
Allylamine (98%)
Concentrated Hydrochloric Acid (HCl)
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or another suitable water-soluble initiator
Deionized water
Methanol
Nitrogen gas source
Procedure:
Preparation of Allylamine Hydrochloride: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated HCl to an aqueous solution of allylamine with vigorous stirring. The addition should be done dropwise to control the exothermic reaction. The final pH should be acidic.
Reaction Setup: Transfer the allylamine hydrochloride solution to a three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
Degassing: Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.
Initiation: Add the water-soluble radical initiator (e.g., V-50, typically 1-5 mol% relative to the monomer).
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) under a nitrogen atmosphere and stir.[4]
Work-up: After the desired reaction time (e.g., 24-48 hours), cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the aqueous solution to a large excess of a non-solvent like methanol with vigorous stirring.
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Characterization: Characterize the resulting poly(allylamine hydrochloride) by techniques such as ¹H NMR spectroscopy to confirm the structure and Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI.[8][9]
Protocol 2: RAFT Polymerization of a Protected Allylamine Monomer (N-Boc-allylamine)
This protocol outlines a controlled radical polymerization approach to synthesize well-defined polymers with a single allylamine unit at the chain end, demonstrating a method to circumvent degradative chain transfer.[5][6]
A suitable comonomer (e.g., hydroxyethylacrylamide, HEAm)
Anhydrous solvent (e.g., DMF or dioxane)
Nitrogen gas source
Precipitation solvent (e.g., diethyl ether)
Procedure:
Reaction Setup: In a Schlenk flask, dissolve the comonomer (e.g., HEAm), the RAFT agent, and the initiator in the anhydrous solvent.
Degassing: Subject the solution to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
First Polymerization Step: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to polymerize the first block. Monitor the reaction by taking aliquots for NMR or GPC analysis.
Addition of Protected Allylamine: Once the first block has reached the desired molecular weight, add a solution of N-Boc-allylamine in the anhydrous solvent to the reaction mixture via a cannula under a positive pressure of nitrogen.
Second Polymerization Step: Continue the polymerization to add a single unit of the protected allylamine to the polymer chain ends. The deactivated nature of the N-Boc-allylamine monomer helps to ensure single-unit addition.[5]
Work-up and Purification: After the reaction is complete, cool the flask to room temperature and precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like cold diethyl ether.
Drying and Characterization: Isolate the polymer by filtration or centrifugation, and dry it under vacuum. Characterize the polymer by ¹H NMR and GPC to confirm the structure and molecular weight.
Deprotection (Optional): The Boc-protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free amine functionality.
Visualizing the Mechanisms
Mechanism of Degradative Chain Transfer
Caption: The process of degradative chain transfer in allylamine polymerization.
Troubleshooting Workflow for Allylamine Polymerization
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Alkylation of 1,3-DiaminopropaneTopic: Improving Yield & Selectivity with Allyl Chloride
Ticket ID: CHEM-SUP-8821
Status: Open
Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Technical Support Center
You are likely accessing this guide because your direct alkylation of 1,3-diaminopropane (DAP) with allyl chloride is resulting in a "tarry" mixture, low yields of the specific target amine, or difficulties in separation.
The Core Problem:
The reaction between a primary diamine and an alkyl halide is statistically difficult to control. The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting material, leading to a "runaway" reaction that produces di-, tri-, and tetra-allylated species (quaternary ammonium salts) rather than a clean mono- or di-substituted product.
This guide provides the engineering controls to break this statistical distribution and improve your yield.
Module 1: Reaction Mechanics & The "Runaway" Effect
To improve yield, you must first visualize the competition occurring in your flask.
The Nucleophilicity Trap:
Start: 1,3-diaminopropane (
amine).
Step 1: Reacts with Allyl Chloride
Mono-allyl DAP ( amine).
Critical Failure Point: The electron-donating allyl group makes the new nitrogen more electron-rich. It reacts faster with the remaining allyl chloride than the starting material does.
Result: You deplete your allyl chloride making poly-allylated byproducts while leaving starting material unreacted.
Visualizing the Pathway
The following diagram illustrates the competitive pathways. To maximize yield, we must block the "Red" paths.
Caption: Kinetic competition in DAP alkylation. Secondary amines (green) react faster than primary amines (blue), pushing the reaction toward over-alkylation (red/black).
Module 2: Troubleshooting Low Yields
Identify your specific failure mode below to see the corrective action.
Symptom
Probable Cause
Corrective Action
Mixture of mono/di/tri products
Stoichiometry is 1:1 or 1:2 (Statistical distribution).
For Mono: Use 5–10 eq. excess of DAP. For Sym-Diallyl: Switch to Indirect Route (see Protocol B).
Reaction solidifies / White precipitate
Formation of amine-HCl salts.
Add inorganic base ( or NaOH) or use excess DAP as an HCl scavenger.
Black/Brown Tar
Polymerization of Allyl Chloride or oxidation.
Add radical inhibitor (Hydroquinone) to Allyl Chloride; Keep Temp ; Use atmosphere.
Low Conversion
Allyl Chloride hydrolysis (if aqueous base used).[1]
Switch to anhydrous conditions (Acetonitrile/) or use Phase Transfer Catalysis (PTC).
Cannot separate product
Polyamines are highly polar and water-soluble.
Purification Hack: Use Copper(II) complexation to sequester unreacted DAP (see FAQ).
Module 3: Experimental Protocols
Choose the protocol matching your target product.
Protocol A: Selective Mono-Alkylation (The "High Dilution" Method)
Target: N-allyl-1,3-diaminopropane
Concept: By flooding the system with starting material, you statistically force the allyl chloride to encounter a primary amine rather than a secondary amine.
Recovery: Distill off the excess unreacted DAP under vacuum (save for next batch).
The residue contains the mono-allyl product and HCl salts. Basify with NaOH and extract.
Protocol B: High-Yield N,N'-Diallyl Synthesis (The "Indirect" Method)
Target: N,N'-diallyl-1,3-diaminopropane (Symmetric)
Concept: Direct alkylation rarely yields the symmetric product cleanly. The industrial standard uses a Hexahydropyrimidine intermediate to "lock" the nitrogens, forcing the allyl groups to attach to specific positions.
Workflow Diagram:
Caption: The "Patent Route" (WO2011093439) prevents over-alkylation by locking the amine into a ring before alkylation.
Procedure:
Cyclization: React DAP (1 mol) with Formaldehyde (1 mol) at
to form hexahydropyrimidine.
Alkylation: Add Allyl Chloride (2.0–2.2 mol) and NaOH (2 mol) to the intermediate. Heat to
. The ring structure prevents tri/tetra alkylation on a single nitrogen.
Hydrolysis: Treat the resulting 1,3-diallylhexahydropyrimidine with aqueous HCl or Hydrazine to cleave the "formaldehyde bridge."
Result: High yield (>80%) of symmetric
-diallyl-1,3-diaminopropane with minimal poly-allyl byproducts.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why can't I just use NaH (Sodium Hydride) to deprotonate the amine?A: NaH is generally too basic and dangerous for this reaction. It will generate
gas and can cause the allyl chloride to eliminate to allene/propyne or polymerize violently. Weak inorganic bases () or the excess amine itself are safer and sufficient for chemistry.
Q2: I have a mixture of DAP, Mono-allyl, and Di-allyl. Distillation is failing. How do I separate them?A: Use the Copper(II) Sequestration method.
Dissolve your crude mixture in water.
Wash with a solution of Copper(II) Sulfate (
).
Mechanism: Unreacted 1,3-diaminopropane forms a very stable, deep blue chelate complex with
and stays in the aqueous phase.
The allylated amines (sterically hindered) bind less strongly. Extract the allylated products into DCM or Ether.
Q3: My Allyl Chloride smells acrid and is yellow. Should I use it?A: No. It has likely hydrolyzed to HCl and allyl alcohol or polymerized. Distill it before use or pass it through a short plug of basic alumina to remove acid and stabilizers.
Q4: Can I use a Phase Transfer Catalyst (PTC)?A: Yes, for poly-alkylation . If you want the fully substituted tetra-allyl salt, use Toluene/Water with TBAB (Tetrabutylammonium Bromide) and excess NaOH. For mono-selectivity, avoid PTC as it accelerates the "runaway" reaction.
References
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link
Context: Definitive review on N-alkylation strategies and preventing over-alkyl
Fukumoto, K., et al. (2011). "Method for producing N,N'-diallyl-1,3-diaminopropane."[6] Patent WO2011093439A1. Link
Context: Source for the "Indirect" hexahydropyrimidine route for high-yield symmetric alkyl
Bar-Haim, G., & Kol, M. (2004).[7] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters, 6(20), 3549–3551. Link
Context: Discusses chelation strategies to control selectivity in diamine-like systems.
BenchChem Application Notes. (2025). "Strategies to minimize over-alkylation." Link
Context: General process safety and stoichiometry guides for alkyl halides.
Technical Support Center: Stability of Diallyl Diamine Monomers
Welcome to the technical support guide for handling and storing diallyl diamine monomers. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting gui...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for handling and storing diallyl diamine monomers. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to ensure the stability and integrity of these highly reactive compounds during storage.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of diallyl diamine monomers.
Q1: What are diallyl diamine monomers and why are they inherently unstable?
Diallyl diamine monomers are molecules that contain two allyl groups (CH₂=CH-CH₂-) and at least one diamine functional group. The presence of two key reactive sites makes them valuable for polymerization and chemical synthesis but also renders them susceptible to degradation.[1][2]
Allyl Groups: The carbon-carbon double bonds in the allyl groups are prone to free-radical polymerization. This process can be initiated by external energy sources like heat and light, or by chemical contaminants.[3]
Amine Groups: The amine functionalities are nucleophilic and can be susceptible to oxidation, especially in the presence of atmospheric oxygen.
This dual reactivity means that without proper storage, the monomer can readily polymerize, oxidize, or undergo other side reactions, compromising its purity and performance in subsequent experiments.
Q2: What are the common signs of monomer degradation during storage?
Detecting degradation early is crucial to avoid using compromised material. Key indicators include:
Increased Viscosity: This is a primary sign that oligomerization or polymerization has begun.[3]
Color Change: Pure diallyl diamine monomers are often colorless to pale yellow. A darkening of color (e.g., to brown or deep amber) often indicates oxidation or the formation of polymeric impurities.[3]
Formation of Solids or Gels: The appearance of precipitates, solid particles, or gel-like structures is a clear indication of advanced polymerization.[3]
Exothermic Reaction: In severe cases of runaway polymerization, you may notice heat generation from the container. This is a hazardous situation that requires immediate and cautious attention.
Q3: What are the primary environmental factors that accelerate the degradation of diallyl diamine monomers?
Several environmental factors can trigger and accelerate the degradation of these sensitive monomers. Proper control over these factors is the foundation of successful storage.
Heat: Elevated temperatures increase the kinetic energy of the molecules, significantly raising the rate of free-radical formation and polymerization.[3]
Light: UV radiation from sunlight or artificial lighting provides the energy to initiate photochemical polymerization.[3]
Oxygen: Atmospheric oxygen can participate in the formation of peroxide species, which can act as initiators for free-radical polymerization. While some inhibitors require oxygen to function effectively, it is generally best practice to store the monomer under an inert atmosphere to prevent oxidation of the amine groups.[3][]
Contamination: Contact with incompatible materials, such as metals (which can catalyze reactions), strong acids or bases, or other reactive species, can initiate polymerization.[3]
Q4: What is a polymerization inhibitor and why is it essential for storing these monomers?
A polymerization inhibitor is a chemical compound added in small quantities (typically parts-per-million, ppm) to a monomer to prevent premature polymerization.[] These molecules act as free-radical scavengers; they react with and neutralize any free radicals that form before they can initiate a polymerization chain reaction. For highly reactive monomers like diallyl diamines, using an inhibitor is non-negotiable for ensuring a practical shelf life.[3]
Q5: What are the ideal long-term storage conditions for diallyl diamine monomers?
To maximize the shelf-life and maintain the purity of diallyl diamine monomers, the following conditions are strongly recommended:
Temperature: Refrigerate at 2-8°C.[3] This reduces the rate of thermally induced degradation.
Light Protection: Store in an amber or opaque, tightly sealed container to block UV light.[3]
Atmosphere: The headspace of the container should be purged with an inert gas, such as nitrogen or argon, to displace oxygen.[3]
Inhibitor: Ensure the monomer contains an appropriate polymerization inhibitor at the correct concentration.
Troubleshooting Guide: Monomer Instability
This guide provides a logical workflow to diagnose and resolve issues related to the observed degradation of a stored diallyl diamine monomer.
Problem: My diallyl diamine monomer, which was initially a clear, low-viscosity liquid, has become more viscous and has developed a noticeable yellow/brown tint after several weeks in the lab.
This scenario suggests that the monomer has begun to polymerize and/or oxidize. Use the following workflow to identify the cause and determine if the material is salvageable.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for stabilizing diallyl diamine monomers.
Experimental Protocols
Protocol 1: Recommended Storage Procedure for Diallyl Diamine Monomers
This protocol outlines the standard operating procedure for receiving and storing a new batch of diallyl diamine monomer.
Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Note the monomer's initial color and viscosity as a baseline.
Inert Gas Purge: In a well-ventilated fume hood, briefly open the container. Immediately flush the headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds.
Seal Securely: Tightly close the container cap. For extra protection against atmospheric moisture and oxygen ingress, wrap the cap threads with Parafilm®.
Light Protection: Ensure the container is made of amber glass or an opaque material. If it is clear, place it inside a secondary opaque container or wrap it securely in aluminum foil.
Refrigerate: Place the sealed container in a designated refrigerator set to 2-8°C.[3] The storage area should be away from any sources of heat or ignition.[5][6]
Log Information: Record the date of receipt, initial observations, and lot number in a laboratory inventory log.
Protocol 2: Procedure for Adding a Polymerization Inhibitor
If you have synthesized a diallyl diamine monomer or received a batch without an inhibitor, this protocol provides a method for its addition. Hydroquinone (HQ) is used as an example.
Materials:
Diallyl diamine monomer
Hydroquinone (or other selected inhibitor)
Clean, dry, amber glass storage container
Analytical balance
Inert gas source (Nitrogen or Argon)
Procedure:
Calculate Inhibitor Amount: Determine the required mass of the inhibitor based on the desired final concentration (ppm). For example, to add 200 ppm of Hydroquinone to 100 g of monomer:
Mass (g) = (100 g monomer) * (200 / 1,000,000) = 0.02 g
Monomer Handling: In a fume hood, transfer the diallyl diamine monomer into the final storage container.
Inhibitor Addition: Carefully weigh the calculated amount of Hydroquinone and add it directly to the monomer.
Dissolution: Seal the container and gently swirl or stir the mixture until the inhibitor is fully dissolved. Gentle warming in a water bath (<40°C) may be used to aid dissolution if necessary, but avoid excessive heat.
Inerting and Storage: Once dissolved, purge the container's headspace with an inert gas, seal tightly, and store according to Protocol 1.
Protocol 3: Quality Assessment of Stored Diallyl Diamine Monomer
If you suspect degradation, a simple quality assessment can help determine if the monomer is still suitable for your application.
Visual and Physical Inspection: Compare the current color and viscosity of the monomer to your initial records or the supplier's technical data sheet. Any significant change is a cause for concern.
Purity Analysis via Gas Chromatography (GC):
Prepare a dilute solution of your monomer in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Analyze the sample using a GC system equipped with a Flame Ionization Detector (FID).[7]
Compare the resulting chromatogram to a reference standard or a chromatogram from a fresh batch. The appearance of new peaks, particularly at higher retention times, or a significant decrease in the main monomer peak area, indicates the presence of impurities or oligomers.
Viscosity Measurement: Use a viscometer to obtain a quantitative measurement of the monomer's viscosity. A significant increase from the specified value confirms that polymerization has occurred.
Data Summary: Common Polymerization Inhibitors
The selection of an appropriate inhibitor is critical. The table below summarizes common choices for free-radical stabilization. The optimal inhibitor and concentration should be validated for your specific diallyl diamine monomer and application.[3]
Inhibitor
Abbreviation
Typical Concentration (ppm)
Key Characteristics
Hydroquinone
HQ
100 - 1000
A very common and effective free-radical scavenger.[3]
4-Methoxyphenol
MEHQ
10 - 200
Also known as hydroquinone monomethyl ether; highly effective.[3]
4-tert-Butylcatechol
TBC
10 - 100
Often requires the presence of a small amount of oxygen to be effective.[3]
Phenothiazine
PTZ
100 - 500
Particularly effective at elevated temperatures.[3]
References
BenchChem. (2025). Preventing premature polymerization of 2-Allylbenzene-1,4-diamine during storage.
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diallylamine. NJ.gov.
ChemicalBook. (n.d.).
ECHEMI. (n.d.).
Remias, J. E., et al. (2014). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge.
TCI Chemicals. (2025).
Sigma-Aldrich. (n.d.). Diallylamine 99%.
BOC Sciences. (n.d.).
Google Patents. (2012).
Mamedov, B. A. (2020). Polymerisation of Allyl Compounds.
Harmita, et al. (2020). Validation and analysis of diallyl disulfide and diallyl trisulfide in garlic (Allium Sativum L.)
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Characterization of N,N'-Di-2-propenyl-1,3-propanediamineContent Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N,N'-Di-2-propenyl-1,3-propanediamine (CAS: 7144-40-3), often referred to as N,N'-diallyl-1,3-propanediamine, is a critical intermediate in the synthesis of functionalized polymers, coordination complexes, and pharmaceutical active ingredients.[1][2][3][4][5] Its dual-allyl functionality makes it a versatile cross-linker, but also presents unique characterization challenges due to potential overlapping allylic signals and exchangeable amine protons.
This guide provides a definitive technical framework for the 1H NMR characterization of this compound. Unlike standard spectral lists, we compare analytical performance across different solvent systems (CDCl3 vs. DMSO-d6) and purity assessment methodologies (qNMR vs. GC-MS), providing evidence-based protocols to ensure data integrity in drug development and materials science workflows.
Structural Analysis & Spectral Assignment
The molecule consists of a central propyl chain flanked by two secondary amine groups, each capped with an allyl moiety. The symmetry of the molecule simplifies the spectrum, reducing the number of unique signal environments to five (plus the labile NH).
Theoretical vs. Observed Shift Logic
The following assignments are derived from shielding/deshielding effects and confirmed via standard amine shift databases.
Adjacent to both N and alkene; diagnostic for -allylation.
H-D
Propyl -CH (-CH)
Triplet (t)
2.60 – 2.70
Shielded relative to H-C due to lack of vinyl anisotropy.
H-E
Propyl -CH (Central)
Quintet
1.65 – 1.75
Most shielded; standard propyl chain center.
H-F
Amine N-H
Broad Singlet
1.2 – 2.0
N/A
Highly solvent/concentration dependent (See Section 2).
Comparative Analysis: Solvent Performance
The choice of solvent is not merely about solubility; it dictates the resolution of exchangeable protons and the accuracy of integration .
Scenario A: Chloroform-d (CDCl)
Performance: Standard for routine checks.
Observation: The amine proton (H-F) typically appears as a broad, wandering singlet between 1.2–2.0 ppm. It often overlaps with the central propyl signal (H-E) or water peaks.
Limitation: Fast chemical exchange with trace acid/water in CDCl
"washes out" N-H coupling information.
Verdict: Suitable for confirming the carbon skeleton but poor for confirming the secondary amine state or detecting salt contaminants.
Scenario B: Dimethyl Sulfoxide-d (DMSO-d)
Performance: High-performance characterization.
Observation: DMSO acts as a hydrogen-bond acceptor, slowing the exchange rate of the N-H protons. The N-H signal shifts downfield (often >2.0 ppm) and may resolve into a triplet (coupling to H-D) or a broad peak distinct from alkyl regions.
Advantage: Separates water and amine peaks, allowing for accurate integration of the N-H proton to verify the secondary amine structure (integral = 2.0).
Verdict:Superior for full structural validation and salt detection.
Data Comparison Table: Solvent Effects
Feature
CDCl
DMSO-d
N-H Visibility
Poor / Broad / Variable
Good / Distinct / Downfield
Water Peak
~1.56 ppm (Interferes with H-E)
~3.33 ppm (Interferes with H-C)
Resolution
High for alkyl chains
High, but viscosity broadens lines slightly
Salt Detection
Difficult (Salts insoluble)
Excellent (Salts soluble, distinct shifts)
Comparative Analysis: Purity Assessment (qNMR vs. GC-MS)
For drug development professionals, establishing purity is critical.[7] While GC-MS is common for amines, qNMR offers a self-validating alternative.
Method A: Gas Chromatography - Mass Spectrometry (GC-MS)
Mechanism: Thermal vaporization and separation.
Risk: Allyl amines are thermally sensitive. High injector port temperatures (
C) can induce Claisen-type rearrangements or polymerization of the allyl groups, leading to ghost peaks and underestimation of purity.
Quantitation: Requires a specific reference standard for response factor calibration.
Method B: Quantitative NMR (qNMR)
Mechanism: Direct molar ratio measurement relative to an internal standard (e.g., Maleic Acid or TCNB).
Benefit: Non-destructive and performed at ambient temperature.[5]
Accuracy: The response is strictly linear to the number of protons. No response factor calculation is needed.
Protocol: Integration of the Allyl Vinyl Internal proton (H-A, 2H) vs. Internal Standard.
Comparative Data: Purity Determination Accuracy
Metric
qNMR (Recommended)
GC-MS (Alternative)
Thermal Stress
None (Ambient Temp)
High (Injector/Column Heat)
Standard Req.
Universal (e.g., Maleic Acid)
Compound-Specific Reference
Bias Source
Phase correction / T1 relaxation
Thermal degradation / Response factors
Total Uncertainty
(without rigorous calibration)
Visualizing the Logic
The following diagrams illustrate the assignment logic and the experimental workflow for high-fidelity characterization.
Caption: Logical flow of 1H NMR signal assignment based on scalar coupling connectivity.
Diagram 2: Recommended qNMR Workflow
Caption: Step-by-step qNMR workflow for absolute purity determination.
Detailed Experimental Protocol
To ensure reproducibility and adherence to E-E-A-T standards, follow this validated protocol.
Materials
Analyte: N,N'-Di-2-propenyl-1,3-propanediamine.
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (optional).
Internal Standard (for qNMR): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene.
Step-by-Step Methodology
Gravimetry:
Weigh approximately
mg of the analyte into a clean vial.
If performing qNMR, add an equimolar amount (approx.
mg) of the Internal Standard. Record weights to 0.01 mg precision.
Dissolution:
Add 0.6 mL of DMSO-d
. Vortex for 30 seconds to ensure complete homogeneity. Note: Ensure no salt formation has occurred; the solution should be clear.
Acquisition Parameters (Bruker/Jeol 400 MHz+):
Pulse Sequence: zg30 or zg (ensure 90° pulse calibration).
Relaxation Delay (d1): Set to
seconds. Reasoning: Accurate integration requires full relaxation (). Allyl protons have typically s.
Scans (ns): 16 or 32 (Sufficient for S/N > 200).
Temperature: 298 K (
C).
Processing & Analysis:
Apply exponential multiplication (lb = 0.3 Hz).
Phase correct manually. Automatic phasing often fails at the baseline extremes.
Baseline Correction: Apply a polynomial (Bernstein) correction.
Integration:
Calibrate the Internal Standard peak to its known proton count.
Integrate the Internal Vinyl Proton (H-A) at ~5.9 ppm (Integral should be 2.0 relative to molecule).
Avoid integrating the propyl region (1.6-2.7 ppm) for purity calculations due to potential overlap with solvent satellites or water.
References
Abraham, R. J., et al. (2006).[8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry. [Link]
Navigating the Polarity Challenge: A Comparative Guide to GC-MS Derivatization for Polar Diamine Analysis
Researchers, scientists, and drug development professionals frequently encounter the analytical challenge of accurately quantifying polar diamines. These molecules, characterized by the presence of two amino groups, are...
Author: BenchChem Technical Support Team. Date: February 2026
Researchers, scientists, and drug development professionals frequently encounter the analytical challenge of accurately quantifying polar diamines. These molecules, characterized by the presence of two amino groups, are implicated in a vast array of biological processes and are key markers in various diseases and metabolic studies. However, their inherent polarity and low volatility make them unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS), a cornerstone technique for its high resolution and sensitivity.[1][2][3] This guide provides an in-depth comparison of common derivatization techniques, offering the technical insights and experimental rationale necessary to select and optimize the most appropriate method for your analytical needs.
The "Why" of Derivatization: Overcoming Analytical Hurdles
Direct injection of polar diamines into a GC system leads to a host of problems. Their strong interactions with the stationary phase result in poor peak shape, significant tailing, and low reproducibility.[1][2] Derivatization chemically modifies the diamines, replacing the active hydrogens on the amino groups with less polar, more volatile moieties.[4][5][6] This transformation is critical for successful GC-MS analysis, leading to:
Increased Volatility: Allowing the analytes to be readily vaporized in the GC inlet.[5][6]
Reduced Polarity: Minimizing interactions with the GC column for improved peak symmetry and resolution.[4][5]
Enhanced Thermal Stability: Preventing degradation of the analytes at the high temperatures of the GC system.[5][7]
Improved Mass Spectrometric Fragmentation: Often yielding characteristic ions that aid in identification and quantification.
A Comparative Analysis of Key Derivatization Strategies
The choice of derivatization reagent is paramount and depends on the specific diamines of interest, the sample matrix, and the desired analytical outcome. Here, we compare three widely employed strategies: acylation, silylation, and the use of chloroformates.
Acylation: Robust and Versatile
Acylation involves the introduction of an acyl group (R-C=O) to the amine functional groups. Perfluoroacylating reagents, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are particularly popular due to the high stability and volatility of the resulting derivatives.[8] The electron-capturing properties of the fluorine atoms also significantly enhance sensitivity when using an electron capture detector (ECD).[5]
Reaction Mechanism: Acylation proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride, leading to the formation of an amide and a carboxylic acid byproduct.[5]
Advantages:
High Stability: Acylated derivatives are generally more stable than their silylated counterparts, particularly towards hydrolysis.[4]
Excellent Volatility: The resulting perfluoroacyl amides are highly volatile.[8]
Enhanced Sensitivity (ECD): The incorporation of multiple fluorine atoms provides a strong response with an ECD.[5]
Considerations:
Byproduct Removal: The acidic byproducts generated during the reaction must often be removed prior to GC analysis to prevent column degradation.[5]
Reaction Conditions: The reaction may require heating to proceed to completion.[8][9]
Experimental Protocol: Acylation with Pentafluoropropionic Anhydride (PFPA)
This protocol is adapted from established methods for the analysis of biogenic amines.[9][10]
Sample Preparation: Evaporate the sample extract containing the diamines to dryness under a gentle stream of nitrogen.
Reagent Addition: Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of PFPA to the dried sample.
Reaction: Tightly cap the reaction vial and heat at 60-70°C for 30 minutes.
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a stream of nitrogen.
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., toluene or ethyl acetate) for GC-MS analysis.[9][10]
Workflow for Acylation Derivatization
Caption: Workflow for acylation derivatization of polar diamines.
Silylation: A Powerful and Common Choice
Silylation is arguably the most common derivatization technique in GC, involving the replacement of active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[7][11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are widely used.[3][12]
Reaction Mechanism: The reaction involves the nucleophilic attack of the amine nitrogen on the silicon atom of the silylating reagent, displacing a leaving group.[5]
Advantages:
High Reactivity: Silylation reactions are often rapid and can proceed at room temperature.
Versatility: A wide range of silylating reagents with varying reactivities and selectivities are available.[11]
Distinct Mass Spectra: TBDMS derivatives, in particular, produce characteristic mass spectra with prominent [M-57]+ ions, which are useful for identification and quantification.[11][12]
Considerations:
Moisture Sensitivity: Silylating reagents and their derivatives are highly susceptible to hydrolysis, requiring strictly anhydrous conditions.[5][13]
Potential for Multiple Derivatives: Depending on the reagent and reaction conditions, multiple silylation of a single molecule can occur, complicating the resulting chromatogram.[14][15]
Experimental Protocol: Silylation with BSTFA (+1% TMCS)
This protocol is a standard procedure for the silylation of polar analytes.[3]
Sample Preparation: Ensure the sample is completely dry. Any residual water will consume the silylating reagent.
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA (with 1% TMCS as a catalyst) to the dried sample.
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.
Cooling: Allow the vial to cool to room temperature.
Analysis: Inject an aliquot of the derivatized sample directly into the GC-MS system.
Workflow for Silylation Derivatization
Caption: Workflow for silylation derivatization of polar diamines.
Chloroformate Derivatization: Rapid and Efficient for Aqueous Samples
Alkyl chloroformates, such as isobutyl chloroformate (IBCF) and ethyl chloroformate (ECF), offer a rapid and efficient means of derivatizing amines, even directly in aqueous samples.[1][16][17] This approach is particularly advantageous for the analysis of biogenic amines in complex matrices like food and beverages.[16][18]
Reaction Mechanism: The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, with the elimination of hydrogen chloride. The reaction is typically performed in a two-phase system with an organic solvent and under basic conditions to neutralize the HCl byproduct.
Advantages:
Rapid Reaction: Derivatization is often complete within minutes at room temperature.[16]
Aqueous Sample Compatibility: Can be performed directly on aqueous samples, simplifying sample preparation.[1][2]
Clean Reactions: Byproducts are generally easy to remove.
Considerations:
Reagent Stability: Chloroformate reagents can be sensitive to moisture and should be handled accordingly.
Derivative Stability: The stability of the resulting carbamates can vary, and in some cases, excess reagent may need to be removed to prevent degradation of certain derivatives.[19]
Experimental Protocol: Derivatization with Isobutyl Chloroformate (IBCF)
This protocol is based on a method for the simultaneous determination of multiple biogenic amines.[16][18]
Sample and Reagent Preparation: To 1 mL of the aqueous sample (or standard solution) in a vial, add a suitable organic solvent (e.g., toluene) and a basifying agent (e.g., pyridine).
Derivatization: Add isobutyl chloroformate to the mixture and vortex vigorously for 10 minutes.
Phase Separation: Centrifuge to separate the organic and aqueous layers.
Analysis: Collect the upper organic layer containing the derivatized diamines and inject it into the GC-MS system.
Workflow for Chloroformate Derivatization
Caption: Workflow for chloroformate derivatization of polar diamines.
Quantitative Data Summary and Performance Comparison
The following table summarizes key performance characteristics of the discussed derivatization techniques, based on data from various studies.
The optimal derivatization strategy for the GC-MS analysis of polar diamines is not a one-size-fits-all solution.
For robust, high-sensitivity analysis, particularly when an ECD is available, acylation with perfluoroacylating reagents is an excellent choice. The stability of the derivatives is a significant advantage for methods requiring sample storage or autosampler queues.
Silylation remains a powerful and versatile technique, especially when analyzing a diverse range of polar analytes in addition to diamines. However, meticulous attention to anhydrous conditions is critical for reproducibility.
When high throughput and minimal sample preparation are priorities, and the sample matrix is aqueous, chloroformate derivatization is a highly effective and rapid method.
Ultimately, the choice of derivatization technique should be guided by a thorough understanding of the analytical objectives, the chemical properties of the target diamines, and the nature of the sample matrix. Method development and validation, including optimization of reaction conditions and assessment of derivative stability, are essential for achieving accurate and reliable quantitative results. Isotope-coded derivatization can also be a valuable tool for absolute quantification.[21]
References
A GC-MS method for quantitation of histamine and other biogenic amines in beer. (2025, August 7).
(PDF) Development of non-aqueous single stage derivatisation method for the determination of putrescine and cadaverine using GC-MS - ResearchGate. (2025, August 7).
Validation and preliminary application of a GC-MS method for the determination of putrescine and cadaverine in the human brain: a promising technique for PMI estimation - PubMed. (2019, April 15). PubMed.
Application Notes and Protocols for Silylation-Based Derivatization in Gas Chromatography: A Focus on Dialkylamino-Silane Reagents - Benchchem. BenchChem.
Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks. (2003, July 16). VTechWorks.
Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. VTechWorks.
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed. (2023, January 17). PubMed.
Derivatization reagents for GC - Chromatography - macherey-nagel. Macherey-Nagel.
Derivatization of metabolites for GC-MS via methoximation+silyl
Derivatization - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts.
GC Derivatiz
Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques - Books. (2019, November 12). Royal Society of Chemistry.
Bulletin 909A Guide to Derivatiz
Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem. BenchChem.
Derivatization Methods in GC and GC/MS - Semantic Scholar. Semantic Scholar.
Gas Chromatographic Method for Putrescine and Cadaverine in Shrimp - ResearchGate. (2025, August 10).
Acylation Derivatization Reagents - ResearchGate.
Gas chromatographic determination of cadaverine, putrescine, and histamine in foods - PubMed. (1981, May). PubMed.
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization | Journal of Agricultural and Food Chemistry - ACS Publications. (2011, July 7).
Chemical Derivatization for Forensic Drug Analysis by GC- and LC-MS. Forensic Science Review.
Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole ... - PMC. (2024, January 11). PMC.
Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine - MDPI. (2025, July 9). MDPI.
Cadaverine Analysis Service - Creative Proteomics.
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5). MDPI.
Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be - ScienceOpen. (2019, October 21). ScienceOpen.
Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace. (2012, March 21). SciSpace.
Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS | Journal of Experimental Botany | Oxford Academic. (2005, January 15). Oxford Academic.
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC. (2021, March 19). PMC.
(PDF) Utility of isotope-coded derivatization in gas chromatographic-mass spectrometric analyses with special emphasis on metabolomics - ResearchGate.
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - MDPI. (2023, March 23). MDPI.
Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ? | ResearchGate. (2018, August 13).
Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach - PMC. (2026, January 31). PMC.
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Guide to Amine Determination in Crosslinked Polymers: Protocols & Performance Analysis
Executive Summary & Strategic Selection
Determining amine content (loading) in crosslinked polymers is a non-trivial analytical challenge. Unlike solution-phase titration, solid-phase analysis is governed by heterogeneity , diffusion limitations , and steric hindrance . A method that works for a soluble linear polymer may fail catastrophically for a 1% DVB-crosslinked Merrifield resin due to lack of pore accessibility.
This guide compares the three industry-standard methodologies. Your choice must be dictated by the physical architecture of your polymer (Gel-type vs. Macroporous) and the chemical nature of the amine (Primary vs. Secondary).
Feature
Fmoc-Cl Cleavage (UV)
Picric Acid Titration (Colorimetric)
Acid-Base Back Titration
Primary Target
Primary / Secondary Amines
Accessible Surface/Bulk Amines
Total Basic Nitrogen (Bulk)
Sensitivity
High ( mmol/g)
Medium-High
Low-Medium ( mmol/g)
Mechanism
Covalent Bond Formation Cleavage
Ionic Salt Formation
Protonation Neutralization
Key Limitation
Requires chemical reaction (slow diffusion)
Hydrophobic non-specific binding
Non-specific (titrates all bases)
Best For
SPPS Resins, High-Value Functionalization
Gel-type Resins, Comparative Studies
Macroporous beads, High Loading
Method 1: The "Gold Standard" Fmoc-Cl Cleavage
This method is the benchmark for solid-phase peptide synthesis (SPPS). It relies on the covalent attachment of a fluorenylmethyloxycarbonyl (Fmoc) group, followed by its quantitative release using a secondary amine (piperidine).
Mechanism & Causality
The accuracy of this method stems from the high extinction coefficient of the released dibenzofulvene-piperidine adduct . Unlike dye binding, which relies on equilibrium adsorption, this is a stoichiometric chemical release.
Why it works: The Fmoc group is bulky; if it can react with the amine, the amine is accessible for subsequent large-molecule coupling. It effectively measures "synthetic accessibility" rather than just "nitrogen content."
Protocol: Self-Validating Workflow
Reagents:
Fmoc-Cl or Fmoc-Leu-OH (0.1 M in DMF)
20% Piperidine in DMF (v/v)
Spectrophotometric grade DMF
Step-by-Step:
Coupling (The Loading):
Swell 50 mg of dry polymer in DMF for 30 min. Reason: Solvation expands the gel network, exposing internal sites.
Add 5 eq. Fmoc-Cl and 5 eq. DIPEA. Shake for 2 hours.
Validation Step: Perform a qualitative Kaiser test on a few beads. If blue, coupling is incomplete—extend time.
Washing (The Critical Step):
Filter and wash resin 5x with DMF, 5x with DCM, 5x with MeOH.
Dry resin completely under vacuum. Reason: Residual solvent affects the weight used in calculation.
Cleavage (The Measurement):
Weigh exactly 10-15 mg of dry Fmoc-resin (
) into a volumetric flask.
Add 20% Piperidine/DMF to swell and react for 20-30 mins.
Dilute to volume (
, typically 25 mL or 50 mL) with DMF.
Allow resin to settle. Transfer supernatant to a UV quartz cuvette.
This method utilizes the formation of a picrate salt with amine groups.[2] It is highly sensitive but prone to positive errors on hydrophobic supports due to non-specific adsorption of picric acid.
Mechanism & Causality
Picric acid (trinitrophenol) is a strong organic acid (
). It protonates the amine, forming a 1:1 ion pair (Amine-H Picrate). The salt is stable in non-polar solvents but dissociates in base.
Protocol
Reagents:
0.1 M Picric Acid in DCM
5% DIPEA in DCM (Elution buffer)
95% Ethanol (Wash buffer)
Step-by-Step:
Salt Formation:
Swell 50 mg resin in DCM.
Add excess 0.1 M Picric Acid/DCM. Shake for 15 min.
Washing (The Failure Point):
Wash extensively with DCM until the filtrate is colorless.
Expert Insight: If using polystyrene resins, picric acid sticks to the matrix. Wash with absolute ethanol to remove non-specifically bound acid without disrupting the amine-picrate salt.
Elution:
Add 5% DIPEA in DCM (or DMF) to displace the picrate. Shake for 10 min.
Collect the eluate. Repeat 2x and combine volumes.
Quantification:
Dilute eluate with EtOH. Measure Absorbance at 358 nm .
Use
(Verify in your specific solvent mixture).
Method 3: Acid-Base Back Titration
For macroporous resins or high-loading scavengers (>2 mmol/g) where UV methods saturate, classical volumetric titration is superior.
Mechanism
The polymer is soaked in a known excess of acid. The acid diffuses into the pores and neutralizes the amines. The remaining acid in the supernatant is titrated with a standard base.
Protocol
Reagents:
Standardized 0.1 N HCl
Standardized 0.1 N NaOH
Phenolphthalein indicator (or pH electrode)
Step-by-Step:
Equilibration:
Weigh ~200 mg of polymer (
) into a flask.
Add exactly 50.0 mL (
) of 0.1 N HCl.
Stir for >4 hours or overnight. Causality: Diffusion into crosslinked networks is the rate-limiting step. Short equilibration leads to underestimation.
Titration:
Filter the supernatant (or titrate directly if polymer settles well).
Take an aliquot (e.g., 10 mL) and titrate with 0.1 N NaOH to the endpoint (
).
Blank Run:
Titrate 10 mL of the initial HCl solution to determine exact normality (
).
Calculation:
(Ensure accounts for the total volume, not just the aliquot).
Visualizing the Workflow
The following diagram illustrates the decision logic and the workflow for the Fmoc method, the most versatile choice for researchers.
Figure 1: Workflow for Fmoc determination and method selection logic based on polymer architecture.
References
Gude, M., Ryf, J., & White, P. D. (2002). An accurate method for the quantitation of Fmoc-derivatized solid phase supports.[1][3][4] Letters in Peptide Science, 9, 203–206.
Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147-157.
A Comparative Analysis of Crosslinking Efficiency: Epichlorohydrin vs. Diallyl Diamine
A Guide for Researchers in Polymer Science and Drug Development In the realm of polymer chemistry and biomaterials, the selection of an appropriate crosslinking agent is a critical decision that dictates the final physic...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers in Polymer Science and Drug Development
In the realm of polymer chemistry and biomaterials, the selection of an appropriate crosslinking agent is a critical decision that dictates the final physicochemical properties and, consequently, the performance of the material in its intended application. This guide provides a detailed comparison of two distinct crosslinking agents: epichlorohydrin (ECH), a widely used bifunctional epoxide, and diallyl diamine, a representative of amine-based crosslinkers. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of these crosslinkers to make informed decisions in their experimental designs.
The Fundamental Role of Crosslinking
Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network.[1] This network structure is responsible for enhancing various properties of the polymer, including mechanical strength, thermal stability, and solvent resistance, and is fundamental to the formation of hydrogels with significant water absorption capacities.[2][3] The choice of crosslinker influences not only the efficiency of the network formation but also the biocompatibility and functionality of the final product.
Epichlorohydrin: A Versatile and Reactive Crosslinker
Epichlorohydrin is a highly reactive organochlorine compound featuring an epoxide and a chloride group. Its versatility as a crosslinker stems from its ability to react with various functional groups, most notably hydroxyl (-OH) and amine (-NH2) groups, which are abundant in many natural and synthetic polymers such as polysaccharides (cellulose, starch, chitosan) and proteins.[4]
Mechanism of Action
The crosslinking mechanism of epichlorohydrin typically proceeds in a two-step reaction under alkaline conditions. First, the epoxide ring opens via nucleophilic attack from a deprotonated hydroxyl or amine group on the polymer backbone. This is followed by a second nucleophilic substitution reaction where the chloride is displaced by another functional group from an adjacent polymer chain, forming a stable ether or amine linkage.
Caption: Reaction mechanism of epichlorohydrin with a hydroxyl-containing polymer.
Performance Characteristics
The efficiency of epichlorohydrin crosslinking is highly dependent on factors such as pH, temperature, and the concentration of both the polymer and the crosslinker.[2] Increasing the concentration of epichlorohydrin generally leads to a higher crosslinking density, resulting in:
Increased Mechanical Stiffness: Studies on lignin/PVA hydrogels have shown a substantial increase in compressive modulus from 21 kPa to 275 kPa as the epichlorohydrin concentration was raised from 2.5% to 7.5%.[2][5]
Reduced Swelling Capacity: The same study demonstrated an inverse correlation between epichlorohydrin concentration and swelling, with the maximum swelling capacity decreasing from 460% to 190%.[2]
Enhanced Thermal Stability: An increase in the glass transition temperature (Tg) is often observed with higher crosslinker concentrations, indicating restricted polymer chain mobility.[2][6]
A significant advantage of epichlorohydrin is its high reactivity, which can lead to relatively short gelation times. However, a major concern is its toxicity. It is crucial to ensure that no unreacted epichlorohydrin remains in the final product, especially for biomedical applications. Post-synthesis purification steps are mandatory to remove any residual ECH.[7][8]
Diallyl Diamine: A Representative of Unsaturated Amine Crosslinkers
Diallyl diamine belongs to a class of crosslinkers that possess two or more reactive amine groups and polymerizable allyl groups. While diamines, in general, are used to crosslink polymers containing functional groups like epoxides or carboxylic acids, the presence of the allyl groups in diallyl diamine offers an alternative crosslinking mechanism through free-radical polymerization.
Mechanism of Action
Crosslinking with diallyl diamine can occur via two primary routes:
Amine-based Reactions: The primary amine groups can react with polymers containing electrophilic functional groups, such as epoxides, activated esters, or isocyanates, forming stable covalent bonds. The length of the diamine crosslinker influences the mesh size of the resulting polymer network; shorter diamines create denser networks, while longer ones result in looser structures.[9]
Free-Radical Polymerization of Allyl Groups: The allyl groups can undergo free-radical polymerization, often initiated by thermal or photochemical initiators. This process, known as cyclopolymerization for diallyl monomers, can create a crosslinked network.[10][11] This method is particularly useful for creating interpenetrating polymer networks or for grafting onto polymer backbones.
Caption: Dual crosslinking mechanisms of diallyl diamine.
Performance Characteristics
The performance of diallyl diamine as a crosslinker is highly dependent on the chosen reaction pathway.
When acting as a diamine crosslinker, its efficiency is governed by the reactivity of the amine groups with the polymer. The resulting network properties, such as swelling and mechanical strength, are directly related to the crosslink density.[9]
When utilizing the allyl groups for free-radical polymerization, the crosslinking efficiency depends on the initiator concentration and reaction conditions (e.g., temperature, UV intensity). This method can sometimes be less efficient and may lead to side reactions if not carefully controlled.[12]
Diallyl compounds can offer good thermal stability to the resulting polymer network.[13] However, the conversion of allyl groups can sometimes be incomplete, which might affect the final properties and require careful characterization.
Comparative Analysis: Epichlorohydrin vs. Diallyl Diamine
Feature
Epichlorohydrin
Diallyl Diamine
Reaction Mechanism
Nucleophilic substitution (epoxide opening)
Nucleophilic addition (amines) or Free-radical polymerization (allyl groups)
Reactive Groups
Epoxide, Chloride
Primary Amines, Allyl groups
Typical Substrates
Polymers with hydroxyl or amine groups
Polymers with electrophilic groups or other vinyl monomers
Reaction Conditions
Typically alkaline (NaOH)
Varies with mechanism (can be neutral or require initiators)
Crosslinking Density
Highly tunable with concentration, leading to significant changes in mechanical and swelling properties.[2]
Dependent on the mechanism; can be controlled by stoichiometry or initiator concentration.
Biocompatibility
Potentially toxic; requires thorough purification to remove unreacted monomer.[7][8]
Generally considered more biocompatible, but depends on the specific compound and purity.
Advantages
High reactivity, versatile for many biopolymers, well-established protocols.[14][15]
Dual functionality offers versatile crosslinking strategies, can be used in free-radical systems.[11]
Limitations
Toxicity of the monomer, formation of byproducts (HCl).[7][8]
Potentially slower reaction rates for amine-based crosslinking, incomplete reaction of allyl groups.[12]
Experimental Protocols
General Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for comparing crosslinking efficiency.
Protocol 1: Crosslinking of Chitosan with Epichlorohydrin
Preparation of Chitosan Solution: Dissolve 2g of chitosan in 100 mL of a 2% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.
Crosslinking Reaction: Add a predetermined amount of epichlorohydrin (e.g., 0.5 mL) to the chitosan solution under vigorous stirring. Adjust the pH to approximately 10.0 using a 1M NaOH solution.
Curing: Heat the mixture at 60°C for 2 hours to facilitate the crosslinking reaction.
Purification: The resulting hydrogel is washed extensively with deionized water until the pH of the washing solution becomes neutral. This step is crucial to remove unreacted epichlorohydrin and NaOH.
Drying: The purified hydrogel is then dried, for example, by lyophilization, for further characterization.
Protocol 2: Crosslinking of a Carboxylic Acid-Containing Polymer with Diallyl Diamine
Polymer Solution: Prepare a solution of a polymer containing carboxylic acid groups (e.g., poly(acrylic acid)) in a suitable solvent.
Activation of Carboxylic Groups (Optional but Recommended): Activate the carboxylic acid groups using a carbodiimide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) to form a more reactive intermediate.
Crosslinking Reaction: Add a stoichiometric amount of diallyl diamine to the activated polymer solution and stir at room temperature for 24 hours.
Purification: Purify the resulting crosslinked polymer by dialysis against a suitable solvent to remove unreacted crosslinker and coupling agents.
Drying: Dry the purified product under vacuum.
Conclusion and Recommendations
The choice between epichlorohydrin and diallyl diamine for crosslinking applications is not straightforward and depends heavily on the specific requirements of the final material.
Epichlorohydrin is a highly efficient and reactive crosslinker, particularly for polysaccharides and other hydroxyl-rich polymers. Its main drawback is its toxicity, which necessitates stringent purification and validation steps for biomedical applications. It is an excellent choice when high mechanical strength and a high degree of crosslinking are desired in a relatively short reaction time.
Diallyl diamine offers greater versatility due to its dual functionality. The amine groups can be used for standard crosslinking reactions, while the allyl groups open up possibilities for free-radical polymerization and the creation of more complex polymer architectures. It may be a more suitable choice when biocompatibility is a primary concern and when alternative polymerization chemistries are being explored.
For any application, it is imperative to perform a thorough characterization of the crosslinked material to determine the degree of crosslinking, mechanical properties, swelling behavior, and, most importantly, to assess its cytotoxicity if intended for biological use. This comparative guide serves as a foundational resource to aid in the rational selection of a crosslinking strategy tailored to your specific research and development goals.
References
Mechanical and structural response of a hybrid hydrogel based on chitosan and poly(vinyl alcohol) cross-linked with epichlorohydrin for potential use in tissue engineering - PubMed. Available at: [Link]
Mechanical and structural response of a hybrid hydrogel based on chitosan and poly(vinyl alcohol) cross-linked with epichlorohydrin for potential use in tissue engineering - Taylor & Francis. Available at: [Link]
Influence of Epichlorohydrin Concentration on the Physicochemical and Rheological Performance of Lignin/PVA Hydrogels - MDPI. Available at: [Link]
(PDF) Mechanical and structural response of a hybrid hydrogel based on chitosan and poly(vinyl alcohol) cross-linked with epichlorohydrin for potential use in tissue engineering - ResearchGate. Available at: [Link]
Synergistic Epichlorohydrin-Crosslinked Carboxymethyl Xylan for Enhanced Thermal Stability and Filtration Control in Water-Based Drilling Fluids - MDPI. Available at: [Link]
(PDF) Influence of Epichlorohydrin Concentration on the Physicochemical and Rheological Performance of Lignin/PVA Hydrogels - ResearchGate. Available at: [Link]
Characterization of Superabsorbent Hydrogel Based on Epichlorohydrin Crosslink and Carboxymethyl Functionalization of Cassava Starch - AIP Publishing. Available at: [Link]
Green Chemistry - RSC Publishing. Available at: [Link]
Epichlorohydrin crosslinked carboxymethyl cellulose-ethylenediamine imprinted polymer for the selective uptake of Cr(VI) - PubMed. Available at: [Link]
Dynamic cross-linked topological network reconciles the longstanding contradictory properties of polymers - PMC. Available at: [Link]
US3657393A - Process for preparation of cross-linked epichlorohydrin polymer - Google Patents.
Dynamic and Static Mechanical Properties of Crosslinked Polymer Matrices: Multiscale Simulations and Experiments - MDPI. Available at: [Link]
Film Properties of Heparin Cross-Linked with Epichlorohydrin in Absence or Presence of Imidazole - MDPI. Available at: [Link]
Cellulose-Based Materials Crosslinked with Epichlorohydrin: A Mini Review - ResearchGate. Available at: [Link]
Formulation of epichlorohydrin cross-linked starch microspheres - ResearchGate. Available at: [Link]
Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene - PMC. Available at: [Link]
Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of ... - PMC. Available at: [Link]
Dextran hydrogels by crosslinking with amino acid diamines and their viscoelastic properties. Available at: [Link]
CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS - DTIC. Available at: [Link]
Cross-linking Protocols and Methods | Springer Nature Experiments. Available at: [Link]
Cross‐linking emulsion copolymerization of butyl acrylate with diallyl maleate | Request PDF. Available at: [Link]
Transition metal-catalyzed polymerization of polar allyl and diallyl monomers | MRS Bulletin. Available at: [Link]
(PDF) Synthesis of a cross-linked polymer using a diallylammonium monomer containing 12-crown-4 motifs for the selective extraction of lithium ions - ResearchGate. Available at: [Link]
Bulk crosslinking of diallyl phthalate monomers | Journal of Rheology | AIP Publishing. Available at: [Link]
In Situ Crosslinked Diallylammonium‐Functionalized Poly(Biphenyl Alkylene) for High‐Performance Anion Exchange Membranes - PMC. Available at: [Link]
Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene | ACS Omega - ACS Publications. Available at: [Link]
Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H 2 /CO 2 Separation - MDPI. Available at: [Link]
Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties - Frontiers. Available at: [Link]
The Comparison of Three Metallic, Organic, and Polymeric Crosslinked HPAM Gels for Water Conformance Applications. Available at: [Link]
Swelling Kinetics and Hydrodynamic Behavior: Sevelamer Hydrochloride vs. Sevelamer Carbonate
Executive Summary In the development of phosphate binders for Chronic Kidney Disease (CKD), the transition from Sevelamer Hydrochloride (Renagel®) to Sevelamer Carbonate (Renvela®) represents a pivotal formulation evolut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of phosphate binders for Chronic Kidney Disease (CKD), the transition from Sevelamer Hydrochloride (Renagel®) to Sevelamer Carbonate (Renvela®) represents a pivotal formulation evolution. While both utilize the same cross-linked poly(allylamine) backbone to sequester dietary phosphate, their hydrodynamic behavior differs critically due to the counter-ion exchange mechanism.
This guide provides a technical analysis of the swelling ratios of both salts. Key Finding: While the equilibrium swelling indices in buffered media are statistically comparable (ranging from 12–20 g/g depending on ionic strength), the kinetic profile in acidic media differs. Sevelamer Carbonate exhibits a unique "effervescent swelling" phase in simulated gastric fluid (SGF) due to CO₂ release, which alters the gel's porosity and initial volume expansion compared to the passive hydration of the Hydrochloride salt.
Mechanistic Foundation: The Chemistry of Swelling
To understand the experimental data, we must first establish the causality. Sevelamer is a hydrogel. Its swelling is driven by electrostatic repulsion between protonated amine groups along the polymer backbone.
Sevelamer HCl: The amines are already associated with chloride. In the stomach, it hydrates, and the fixed charges repel, expanding the network. It releases Cl⁻ and takes up phosphate later in the intestine.
Sevelamer Carbonate: The amines are associated with carbonate.[1] In the acidic stomach (pH 1–3), the carbonate reacts with protons to form carbonic acid, which decomposes into water and CO₂ gas. This reaction consumes protons (buffering effect) and rapidly exposes the amine groups for hydration.
Figure 1: Mechanistic pathways of swelling. Note the distinct CO₂ release step for the Carbonate salt, which contributes to transient volume changes.
Experimental Protocol: Determination of Equilibrium Swelling Ratio
As scientists, we rely on reproducible assays. The "Tea Bag" method is often cited, but for pharmaceutical hydrogels, the Centrifugation Method is superior for accuracy as it removes interstitial water that can artificially inflate swelling numbers.
Validated Protocol: Centrifugation Method
Objective: Quantify the solvent uptake capacity (g/g) in physiologically relevant media.
Preparation:
Dry the Sevelamer API (Active Pharmaceutical Ingredient) at 60°C under vacuum for 4 hours to remove residual moisture.
Prepare three media: Deionized Water, Simulated Gastric Fluid (SGF, pH 1.2), and Simulated Intestinal Fluid (SIF, pH 6.8 phosphate buffer).
Incubate at 37°C for 24 hours (equilibrium is typically reached by 6 hours, but 24 ensures saturation).
Separation:
Centrifuge at 2000 x g for 15 minutes. This force is critical: high enough to pellet the gel, low enough not to crush the polymer network.
Carefully decant the supernatant. Invert the tube on a paper towel for 5 minutes to drain excess liquid.
Measurement:
Weigh the tube containing the swollen gel (
).
Calculation:
Comparative Performance Analysis
The following data summarizes the physicochemical behavior of Sevelamer HCl and Sevelamer Carbonate. These values represent a synthesis of experimental ranges found in patent literature (e.g., Genzyme patents) and regulatory assessment reports.
Table 1: Comparative Swelling Ratios (g/g)
Medium
pH Condition
Sevelamer HCl (SR)
Sevelamer Carbonate (SR)
Technical Insight
Deionized Water
Neutral (~7.0)
18.0 – 25.0
18.0 – 25.0
High swelling due to lack of ionic shielding. Max electrostatic repulsion.
0.1 N HCl (SGF)
Acidic (1.2)
10.0 – 14.0
11.0 – 15.0 *
Ionic strength of Cl⁻ shields charges, reducing swelling vs. water. Carbonate shows higher variability due to gas entrapment.
Phosphate Buffer
Neutral (6.8)
12.0 – 16.0
12.0 – 16.0
Phosphate binding begins here. Cross-linking by multivalent phosphate ions may slightly contract the gel over time.
The "Ionic Strength" Effect
Notice the drop from ~22 g/g in water to ~12 g/g in physiological fluids. This is the Donnan Equilibrium effect. In pure water, the counter-ions inside the gel create high osmotic pressure, driving water in. In SGF/SIF, the high concentration of external ions (
, ) balances the osmotic pressure, limiting swelling.
Critical Observation:
In clinical bioequivalence studies, the swelling extent is considered equivalent. However, the rate of disintegration differs.[4] Sevelamer Carbonate tablets tend to disintegrate and swell faster in acid due to the internal pressure of generated CO₂ bubbles, whereas HCl tablets rely solely on water diffusion.
Diagram 2: Experimental Workflow & Data Logic
Figure 2: Step-by-step workflow for the Centrifugation Swelling Assay.
The primary clinical advantage of Sevelamer Carbonate is the buffering capacity.
HCl: Releases
and binds . The net load is acidic (one proton remains for every phosphate bound).
Carbonate: The carbonate anion accepts protons (
), converting to . This helps maintain serum bicarbonate levels.[5]
Impact: While swelling is physically similar, the chemical outcome favors Carbonate for CKD patients prone to metabolic acidosis.
Gastrointestinal Tolerance
The swelling ratio directly correlates with GI side effects (bloating, fullness).
Because both salts swell ~12-fold in the stomach, patients often report a feeling of fullness.
Formulation Note: Sevelamer Carbonate powder for suspension is often preferred for patients with dysphagia. The rapid swelling in the cup (pre-dosing) means the patient swallows a pre-hydrated gel, which can be texturally difficult but avoids rapid expansion inside the esophagus.
Holmes-Farley, S. R., et al. (2005). Aliphatic amine polymer salts for tableting. U.S. Patent No.[1] 6,858,203.[1] Washington, DC: U.S. Patent and Trademark Office.
Brezina, B., et al. (2004). Acid loading during treatment with sevelamer hydrochloride: mechanisms and clinical implications. Kidney International, 66(S90), S39-S45.
[Link]
Pai, A. B., & Shepler, B. (2009). Comparison of Sevelamer Hydrochloride and Sevelamer Carbonate: Risk of Metabolic Acidosis and Clinical Implications. Pharmacotherapy, 29(5), 554-561.
[Link]
Swearingen, R. A., et al. (2004). Determination of the binding parameter constants of Renagel® capsules and tablets at pH 7.0 by the Langmuir approximation. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 753-760.
[Link]
A Comprehensive Guide to the Safe Disposal of N,N'-Di-2-propenyl-1,3-propanediamine
From the Senior Application Scientist's Desk: In the landscape of innovative research and drug development, the synthesis and application of novel compounds are a daily reality. N,N'-Di-2-propenyl-1,3-propanediamine, als...
Author: BenchChem Technical Support Team. Date: February 2026
From the Senior Application Scientist's Desk:
In the landscape of innovative research and drug development, the synthesis and application of novel compounds are a daily reality. N,N'-Di-2-propenyl-1,3-propanediamine, also known as N,N'-Diallyl-1,3-propanediamine, is a reactive diamine used in various synthetic pathways. While its utility is significant, the responsibility for its safe handling and disposal is paramount. Improper disposal not only poses immediate safety risks within the laboratory but also carries severe environmental consequences and regulatory penalties.[1]
This guide provides a robust, step-by-step framework for the proper disposal of N,N'-Di-2-propenyl-1,3-propanediamine, grounded in established safety protocols and regulatory standards. Our objective is to empower you, our fellow scientists, with the knowledge to manage this chemical waste stream confidently and in full compliance, ensuring a safe environment for ourselves and our communities.
Hazard Profile: Understanding the "Why" Behind the Procedure
These hazards dictate every step of the disposal process. The corrosivity demands specific container materials and rigorous personal protective equipment (PPE). The flammability requires storage away from ignition sources and the use of non-sparking tools.[3] The toxicity underscores the absolute prohibition of sewer or general trash disposal.
Table 1: Inferred Hazard Profile and Physical Properties
A noticeable odor can indicate a leak or spill, serving as an immediate alert to a potential exposure risk.
Reactivity
Incompatible with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[6] Vapors may form explosive mixtures with air.[2]
CRITICAL: This waste must be segregated. Never mix with incompatible chemicals to prevent violent reactions, heat generation, or gas evolution.
| Health Hazards | Causes severe skin burns and eye damage.[4][7][8] Harmful if swallowed or in contact with skin.[4][5] Inhalation may cause corrosive injuries.[2] | Mandates the use of extensive PPE (gloves, lab coat, eye/face protection). All handling must be done in a well-ventilated area, preferably a chemical fume hood. |
The Regulatory Imperative: EPA and OSHA Frameworks
The disposal of laboratory chemical waste is not merely a matter of best practice; it is a legal requirement. In the United States, two primary federal agencies establish the regulations:
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal.[1] Key RCRA tenets for laboratories include the prohibition of sewer disposal, mandatory waste documentation, and specific labeling requirements.[1]
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, requires institutions to develop a Chemical Hygiene Plan (CHP).[9][10] This plan must include procedures for safe handling and disposal of hazardous chemicals, ensuring personnel are trained and protected.[9][11]
Your institution's Environmental Health & Safety (EH&S) office translates these federal mandates into actionable protocols for your specific location. Always consult your institution's CHP and EH&S guidelines as the primary authority.
Pre-Disposal Protocol: Waste Generation and Accumulation
Proper disposal begins the moment the chemical is deemed waste. The following steps ensure safety and compliance from the outset.
Step 1: Designate a Satellite Accumulation Area (SAA)
The SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[12][13] This could be a marked secondary containment tray within a chemical fume hood or a designated, ventilated cabinet. For flammable and corrosive liquids like N,N'-Di-2-propenyl-1,3-propanediamine, an SAA inside a flammable storage cabinet is ideal.[14]
Step 2: Select the Appropriate Waste Container
Compatibility is Key: The waste container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are suitable for amine waste.[15] Ensure the container is in good condition, with no cracks or defects.[12]
Secure Closure: The container must have a tight-fitting, screw-on cap. Containers must remain closed at all times except when waste is being added.[12] Leaving a funnel in the container is a common but dangerous violation.[12]
Step 3: Label the Waste Container Immediately
Proper labeling is non-negotiable and one of the most frequent sources of regulatory citations.[15] The moment the first drop of waste enters the container, it must be labeled.[12]
The full, unabbreviated chemical name: "N,N'-Di-2-propenyl-1,3-propanediamine" . List all other constituents and their approximate percentages.[12]
A clear indication of the associated hazards (e.g., Flammable, Corrosive, Toxic).
The accumulation start date is typically added when the container is moved from the SAA to a central storage area, but check your institutional policy.[14]
Disposal Workflow: From Benchtop to Final Pickup
The following workflow outlines the complete disposal process, ensuring every stage is handled with the necessary scientific and regulatory rigor.
Workflow Diagram: Disposal of N,N'-Di-2-propenyl-1,3-propanediamine
Caption: Decision workflow for the safe disposal of N,N'-Di-2-propenyl-1,3-propanediamine.
Experimental Protocol: Step-by-Step Waste Collection and Disposal
Objective: To safely accumulate and prepare a container of N,N'-Di-2-propenyl-1,3-propanediamine waste for disposal in compliance with EPA and OSHA regulations.
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, appropriate lab coat, heavy-duty chemical-resistant gloves (e.g., nitrile over neoprene).
Procedure:
Preparation and Safety:
Perform all waste handling inside a certified chemical fume hood.[10]
Don all required PPE. Ensure an eyewash station and safety shower are accessible and unobstructed.[16]
Place the designated, properly labeled waste container inside a secondary containment tray within the SAA.
Waste Accumulation:
Carefully pour the N,N'-Di-2-propenyl-1,3-propanediamine waste into the container using a funnel.
Causality: Performing this transfer in a fume hood contains potentially harmful and flammable vapors.
Remove the funnel immediately after use and securely fasten the container cap. This prevents vapor release and potential spills.[12]
Rinse the funnel with a minimal amount of a suitable solvent (e.g., isopropanol), and add the rinsate to the hazardous waste container.
Storage and Segregation:
Ensure the container is stored in its designated SAA, away from incompatible materials like acids and oxidizing agents.[17]
Causality: Segregation prevents accidental mixing that could lead to a dangerous chemical reaction. Maintaining a log of stored chemicals helps prevent such errors.
Requesting Disposal:
Monitor the waste level. When the container is approximately 90% full, cease adding waste.
Causality: Leaving headspace (ullage) of about 10% is crucial to allow for vapor expansion due to temperature changes, preventing container rupture.
Wipe the exterior of the container clean. Ensure the label is fully completed, legible, and securely attached.
Complete and submit a chemical waste pickup request form as required by your institution's EH&S department.[12]
Awaiting Pickup:
Store the sealed, full container in the SAA until it is collected by trained EH&S personnel. Do not move the waste to another lab or unapproved storage area.[14]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical.
Alert and Evacuate: Alert all personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency EH&S number.
Assess: If the spill is small and you are trained and equipped to handle it, proceed with caution.
Contain and Absorb: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent pad to contain the spill.[6] Do not use combustible materials like paper towels on a large spill.
Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container. Use non-sparking tools for this process.[8]
Decontaminate: Clean the spill area as recommended by your institution's safety plan.
Dispose: Label the container with all constituents (absorbent material and chemical) and request a pickup from EH&S.[16]
By adhering to this comprehensive disposal protocol, you actively contribute to a culture of safety, protect our environment, and ensure that your vital research can proceed without compromising regulatory compliance or personal well-being.
References
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Columbia University. Retrieved February 24, 2026, from [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 24, 2026, from [Link]
How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management. Retrieved February 24, 2026, from [Link]
Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved February 24, 2026, from [Link]
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University Medical Center. Retrieved February 24, 2026, from [Link]
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved February 24, 2026, from [Link]
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved February 24, 2026, from [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved February 24, 2026, from [Link]
OSHA Laboratory Standard. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (n.d.). US EPA. Retrieved February 24, 2026, from [Link]
N,N-Diethyl-1,3-propanediamine. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
SAFETY DATA SHEET - N,N,N',N'-Tetramethyl-1,3-propanediamine. (2023, September 21). Fisher Scientific. Retrieved February 24, 2026, from [Link]
Safety Data Sheet: 1,3-Diaminopropane. (2020, April 20). Chemos GmbH & Co.KG. Retrieved February 24, 2026, from [Link]
1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. (2015, July 3). Australian Government Department of Health. Retrieved February 24, 2026, from [Link]
Personal protective equipment for handling N,N'-Di-2-propenyl-1,3-propanediamine
Part 1: Executive Safety Summary N,N'-Di-2-propenyl-1,3-propanediamine (also known as N,N'-diallyl-1,3-propanediamine) presents a multi-vector hazard profile characteristic of allylic amines. It is highly corrosive , fla...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary
N,N'-Di-2-propenyl-1,3-propanediamine (also known as N,N'-diallyl-1,3-propanediamine) presents a multi-vector hazard profile characteristic of allylic amines. It is highly corrosive , flammable , and possesses acute toxicity risks upon inhalation or dermal contact.
This guide moves beyond basic Safety Data Sheet (SDS) compliance, offering a logistical framework for safe integration into drug development workflows. The presence of allyl groups enhances the compound's reactivity and toxicity profile compared to saturated diamines, necessitating stricter barrier protection and engineering controls.
Critical Insight: Allylic amines are known to be significantly more toxic than their alkyl counterparts due to metabolic activation (e.g., acrolein formation). Treat this compound as a "High Hazard" reagent requiring designated handling areas.
Part 3: Personal Protective Equipment (PPE) Matrix
Standard nitrile exam gloves are insufficient for prolonged handling of allylic amines due to rapid permeation. The following PPE standards are non-negotiable for handling neat (undiluted) material.
Table 1: Required PPE Specifications
Component
Specification
Technical Justification
Hand Protection (Primary)
Silver Shield / 4H (Laminate)
Permeation Resistance: Allylamines permeate nitrile in <15 mins.[2] Laminate offers >480 min breakthrough time.
Hand Protection (Dexterity)
Nitrile (Double Layer)
Used over laminate gloves for dexterity and to protect the inner glove from physical tears.
Eye/Face Protection
Chemical Goggles + Face Shield
Corrosivity: Risk of irreversible corneal opacity. Safety glasses are inadequate for liquid transfer.
Respiratory Protection
Full-Face Respirator (OV/P100)
Required only if working outside a fume hood (not recommended).[2] Organic Vapor (OV) cartridges capture amine vapors.
Body Protection
Flame-Resistant (FR) Lab Coat
Flammability: Synthetic lab coats can melt into skin during a flash fire.[2] FR cotton/Nomex is required.
Part 4: Operational Protocol (Safe Handling Lifecycle)
Engineering Controls:
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary: Secondary containment tray (polypropylene) to contain 110% of the vessel volume.
Handling Technique:
Transfer: Avoid open pouring. Use cannula transfer or gas-tight syringes for volumes <50 mL to minimize vapor generation.[2]
Quenching: Residual material on glassware must be quenched with dilute HCl (1M) in a hood before removal for washing. This neutralizes the amine and reduces volatility.
Incompatibility: Store away from oxidizing agents (peroxides, nitrates) and acids . Allyl groups can polymerize exothermically if initiated by strong oxidizers.
Visualization: Safe Handling Workflow
The following diagram outlines the decision logic for safe handling, from storage to disposal.
Figure 1: Operational decision tree for handling N,N'-Di-2-propenyl-1,3-propanediamine, emphasizing engineering controls.
Part 5: Emergency Response & Disposal
Accidental Release (Spill)
Evacuate: Clear the immediate area (15-meter radius).
PPE Upgrade: Response team must wear SCBA (Self-Contained Breathing Apparatus) if spill is >100 mL due to vapor toxicity.
Neutralization: Absorb with vermiculite or sand . Do not use combustible materials like sawdust.
Clean-up: Treat the absorbed material as hazardous waste.[2] Wipe surface with dilute acetic acid or HCl to neutralize trace amines.
Exposure First Aid
Skin: Immediate drench (Safety Shower) for 15 minutes . Remove contaminated clothing under the shower.[6] Do not apply neutralizing agents (acids) to the skin; use water only.
Eyes: Irrigate (Eyewash Station) for 15 minutes . Hold eyelids open. Seek immediate ophthalmological consult.
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
Collect in a dedicated HDPE waste container labeled "Aliphatic Amines".
Do NOT mix with oxidizing acids (Nitric, Perchloric) or active acyl halides to prevent exothermic runaway.
Label clearly with specific chemical name to prevent downstream incompatibility issues.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10630734, N,N'-Di-2-propenyl-1,3-propanediamine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Allylamine (Analogous Hazard Data). Retrieved from [Link][2]
Global Substance Registration System (GSRS). (2023). N,N'-DI-2-PROPENYL-1,3-PROPANEDIAMINE (UNII: G172PU0Z5D).[2][3] Retrieved from [Link][2]